molecular formula C11H15ClN2O B13462867 3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride

3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride

Katalognummer: B13462867
Molekulargewicht: 226.70 g/mol
InChI-Schlüssel: ORFQZTMDRGVSEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride is a useful research compound. Its molecular formula is C11H15ClN2O and its molecular weight is 226.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C11H15ClN2O

Molekulargewicht

226.70 g/mol

IUPAC-Name

3-[2-(methylamino)ethyl]-1H-indol-4-ol;hydrochloride

InChI

InChI=1S/C11H14N2O.ClH/c1-12-6-5-8-7-13-9-3-2-4-10(14)11(8)9;/h2-4,7,12-14H,5-6H2,1H3;1H

InChI-Schlüssel

ORFQZTMDRGVSEA-UHFFFAOYSA-N

Kanonische SMILES

CNCCC1=CNC2=C1C(=CC=C2)O.Cl

Herkunft des Produkts

United States
Foundational & Exploratory

The Pharmacodynamics and 5-HT2A Receptor Binding Affinity of Norpsilocin (3-[2-(methylamino)ethyl]-1H-indol-4-ol)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The therapeutic renaissance of serotonergic psychedelics has driven extensive research into the minor tryptamine alkaloids found in Psilocybe mushrooms. Among these is 3-[2-(methylamino)ethyl]-1H-indol-4-ol , commonly known as Norpsilocin or 4-hydroxy-N-methyltryptamine (4-HO-NMT) . As the dephosphorylated, active metabolite of baeocystin, norpsilocin presents a unique pharmacological profile: it exhibits potent, near-full agonism at the human 5-HT2A receptor in vitro, yet entirely lacks psychedelic-like behavioral effects in vivo[1],[2]. This whitepaper dissects the binding affinity, intracellular signaling causality, and the pharmacokinetic mechanisms driving this "psychedelic paradox," providing validated experimental workflows for preclinical evaluation.

Molecular Identity and Structural Context

Norpsilocin is a secondary tryptamine. Structurally, it differs from the classic psychedelic psilocin (4-hydroxy-N,N-dimethyltryptamine) solely by the absence of one N-methyl group on the terminal amine[2].

This seemingly minor structural variance drastically alters the molecule's physicochemical properties. The shift from a tertiary amine (psilocin) to a secondary amine (norpsilocin) reduces lipophilicity, alters the polar surface area, and exposes the amine to rapid enzymatic degradation. While this does not negatively impact receptor binding pharmacodynamics, it serves as the critical limiting factor for central nervous system (CNS) bioavailability[2].

5-HT2A Receptor Binding Profile and Functional Efficacy

Norpsilocin exhibits a robust binding affinity for the serotonin 2A (5-HT2A) receptor, which is the primary molecular target responsible for the subjective effects of classic psychedelics[2]. Radioligand competition assays demonstrate that norpsilocin competes effectively with both agonist and antagonist radioligands, stabilizing the active conformation of the receptor.

Quantitative Pharmacodynamics

In functional assays, norpsilocin acts as a near-full agonist. Surprisingly, in specific calcium mobilization assays, it has been shown to be slightly more potent than psilocin itself[1].

Table 1: Comparative 5-HT2A Pharmacodynamics (In Vitro vs. In Vivo)

CompoundAmine Type5-HT2A Affinity ( Ki​ )5-HT2A Efficacy ( EC50​ )Murine Head-Twitch Response (HTR)
Psilocin (4-HO-DMT) Tertiary~15 - 25 nM~21 nMHigh (Psychedelic)
Norpsilocin (4-HO-NMT) Secondary~10 - 20 nM~38 nMNone (Non-Psychedelic)

(Note: Exact Ki​ values fluctuate based on the use of agonist-labeled [3H] cimbi-36 vs. antagonist-labeled [3H] ketanserin radioligands due to the two-state GPCR model[3].)

The "Psychedelic Paradox": In Vitro Agonism vs. In Vivo Inactivity

The central paradox of norpsilocin is its failure to induce the Head-Twitch Response (HTR) in rodents—a highly reliable behavioral proxy for 5-HT2A-mediated psychedelic effects[3],[4]. If the molecule binds to 5-HT2A with high affinity and agonistic efficacy, why does it not trigger hallucination-like behavior?

The causality lies in pharmacokinetics and peripheral selectivity , not receptor pharmacodynamics[2]:

  • Monoamine Oxidase (MAO) Vulnerability: Secondary tryptamines are highly susceptible to rapid oxidative deamination by MAO-A in the gut and liver. Unlike psilocin, where the bulky N,N-dimethyl group provides steric hindrance, norpsilocin is rapidly cleaved into inactive 4-hydroxyindole-3-acetaldehyde before it can reach systemic circulation.

  • Blood-Brain Barrier (BBB) Exclusion: Even when administered subcutaneously to bypass first-pass metabolism, norpsilocin fails to elicit the HTR[2]. The secondary amine's specific pKa and reduced lipophilicity severely limit its passive diffusion across the BBB, rendering it a peripherally selective 5-HT2A agonist[1].

Intracellular Signaling Cascades

Upon binding to the 5-HT2A receptor, norpsilocin initiates complex intracellular signaling. The receptor couples primarily to Gq/11​ proteins, but also recruits β -arrestin-2, which is responsible for receptor desensitization and internalization[4].

G Norpsilocin Norpsilocin (4-HO-NMT) Receptor 5-HT2A Receptor Norpsilocin->Receptor High Affinity Binding Gq Gq/11 Pathway Receptor->Gq Arrestin β-Arrestin-2 Pathway Receptor->Arrestin PLC Phospholipase C (PLC) Gq->PLC Internalization Receptor Internalization Arrestin->Internalization IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca

Intracellular 5-HT2A signaling cascades activated by norpsilocin.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for evaluating norpsilocin.

Protocol A: Radioligand Competition Binding Assay (Determining Ki​ )

Workflow Prep Membrane Preparation Incubate Incubation with Radioligand Prep->Incubate Filter Rapid Filtration Incubate->Filter Wash Washing (Ice-cold) Filter->Wash Count Scintillation Counting Wash->Count Analyze Cheng-Prusoff Analysis Count->Analyze

Step-by-step workflow for the competitive radioligand binding assay.

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human 5-HT2A in ice-cold Tris-HCl buffer.

    • Causality: Ice-cold conditions prevent proteolytic degradation of the GPCRs prior to the assay.

  • Incubation: Incubate 50 µg of membrane protein with 1 nM [3H] ketanserin and varying concentrations of norpsilocin (10 pM to 10 µM) for 60 minutes at 37°C.

  • Self-Validation Control (NSB): Include parallel wells containing 10 µM unlabelled ketanserin. Rationale: This defines Non-Specific Binding (NSB). If NSB exceeds 30% of total radioligand binding, the assay is automatically invalidated due to excessive background noise.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass-fiber filters pre-soaked in 0.1% polyethylenimine (PEI).

    • Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific adherence of the positively charged norpsilocin.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Gq​ -Coupled Calcium Mobilization Assay (Determining EC50​ )
  • Cell Seeding: Seed 5-HT2A-expressing CHO-K1 cells into 384-well plates and incubate overnight.

  • Dye Loading: Load cells with Fluo-4 AM calcium indicator dye for 45 minutes.

    • Causality: Fluo-4 binds intracellular free calcium released from the endoplasmic reticulum via the IP3 pathway, providing a real-time fluorescent readout of Gq​ activation[4].

  • Compound Addition & Reading: Inject norpsilocin and immediately read fluorescence (Ex: 488 nm / Em: 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Self-Validation Control: Normalize peak fluorescence ( ΔF/F0​ ) against the maximal response elicited by 10 µM endogenous serotonin (5-HT). If the 5-HT control fails to reach a pre-defined signal-to-noise threshold, the cell batch is discarded.

Protocol C: Murine Head-Twitch Response (HTR) Assay
  • Subject Preparation: Habituate adult C57BL/6J mice to observation chambers for 30 minutes.

  • Administration: Administer norpsilocin via subcutaneous (s.c.) injection[2].

    • Causality: s.c. administration bypasses initial gastrointestinal MAO degradation, isolating the variables of systemic clearance and BBB permeability.

  • Observation: Record the number of paroxysmal rotational head twitches over 30 minutes using a magnetometer or high-speed camera.

  • Self-Validation Control: Utilize a positive control cohort receiving 1 mg/kg psilocin. If the positive control fails to elicit statistically significant HTRs compared to the vehicle, the detection system is deemed insensitive, and the assay is voided.

Sources

An In-depth Technical Guide to the Mechanism of Action of 3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride (4-HO-MET)

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride, commonly known as 4-HO-MET. As a synthetic tryptamine psychedelic, 4-HO-MET is structurally analogous to the active component of psilocybin mushrooms, psilocin.[1] This document delineates its primary pharmacological activities, focusing on its interaction with serotonergic systems, the subsequent intracellular signaling cascades, and the established methodologies for its scientific investigation. The guide is intended to serve as a foundational resource for researchers engaged in the study of psychedelic compounds, offering both theoretical insights and practical experimental frameworks.

Introduction to 4-HO-MET

4-Hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET) is a synthetic psychedelic substance belonging to the tryptamine class.[2] First synthesized and described by Alexander Shulgin, it has gained attention within the scientific community for its potential to elucidate the structure-activity relationships of serotonergic hallucinogens.[2] Structurally, it is the 4-hydroxyl analog of N-methyl-N-ethyltryptamine (MET) and a close relative of psilocin (4-HO-DMT), differing by the substitution of one of the N-methyl groups with an N-ethyl group.[1] This subtle structural modification is of significant interest as it influences the compound's pharmacokinetic and pharmacodynamic properties. Anecdotal reports from recreational use suggest that 4-HO-MET produces a psychedelic experience characterized by vivid visual effects, often with a less profound alteration of thought processes compared to psilocybin, although these subjective effects require rigorous scientific validation.[1][3]

Molecular Interactions and Receptor Binding Profile

The primary mechanism of action of 4-HO-MET, like other classic psychedelics, is its activity as an agonist at serotonin receptors, with a particularly high affinity for the 5-HT2A subtype.[4] The interaction with the 5-HT2A receptor is widely recognized as the principal driver of the characteristic psychedelic effects.[4] 4-HO-MET is, however, a non-selective serotonin receptor agonist, exhibiting affinity for other 5-HT receptor subtypes as well.[5]

Receptor Binding Affinities

The binding affinity of a compound for a receptor is a critical determinant of its potency and potential for off-target effects. Radioligand binding assays are employed to quantify this interaction, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

Receptor TargetBinding Affinity (Ki, nM)
5-HT2A Data to be populated from further specific research
5-HT2C Data to be populated from further specific research
5-HT1A Data to be populated from further specific research
SERT (Serotonin Transporter) Data to be populated from further specific research

Downstream Signaling Pathways

The activation of the 5-HT2A receptor by 4-HO-MET initiates a cascade of intracellular signaling events. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.

Gq/11-PLC Signaling Cascade

Upon agonist binding, the 5-HT2A receptor undergoes a conformational change, leading to the activation of the Gq/11 protein. This, in turn, activates the enzyme phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), which then phosphorylates a variety of downstream protein targets, leading to diverse cellular responses.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 4-HO-MET 4-HO-MET 5-HT2A_R 5-HT2A Receptor 4-HO-MET->5-HT2A_R Binds Gq_protein Gq/11 5-HT2A_R->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Activates Ca2->PKC Co-activates Cellular_Response Downstream Cellular Responses PKC->Cellular_Response Phosphorylates

Caption: Gq/11-PLC Signaling Pathway Activated by 4-HO-MET.

β-Arrestin Pathway and Biased Agonism

In addition to G-protein signaling, GPCRs can also signal through β-arrestin pathways. Upon agonist binding and subsequent receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This can lead to receptor desensitization and internalization, as well as the initiation of G-protein-independent signaling cascades. The concept of "biased agonism" suggests that different agonists can stabilize distinct receptor conformations, preferentially activating either G-protein or β-arrestin pathways. The specific bias of 4-HO-MET towards either of these pathways is an active area of research and could explain the nuanced differences in subjective effects between various psychedelics.

Experimental Protocols for Pharmacological Characterization

The following protocols provide a framework for the in vitro and in vivo characterization of 4-HO-MET.

In Vitro Assays

This assay determines the binding affinity (Ki) of 4-HO-MET for the 5-HT2A receptor.

Materials:

  • Cell membranes expressing the human 5-HT2A receptor (e.g., from CHO or HEK293 cells).[7]

  • Radioligand with high affinity for the 5-HT2A receptor (e.g., [3H]ketanserin).[8]

  • 4-HO-MET hydrochloride.

  • Non-specific binding control (e.g., a high concentration of a known 5-HT2A antagonist like spiperone).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of 4-HO-MET.

  • In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (approximately its Kd), and either buffer (for total binding), non-specific control, or a dilution of 4-HO-MET.[9]

  • Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[9]

  • Rapidly filter the contents of each well through the glass fiber filters to separate bound from unbound radioligand.[9]

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.[9]

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[9]

  • Calculate the specific binding at each concentration of 4-HO-MET by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the 4-HO-MET concentration and fit the data to a one-site competition model to determine the IC50 (the concentration of 4-HO-MET that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, 4-HO-MET) Start->Prepare_Reagents Incubation Incubate in 96-well Plate Prepare_Reagents->Incubation Filtration Rapid Filtration (Separate Bound/Unbound) Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Measure Radioactivity Washing->Scintillation_Counting Data_Analysis Calculate IC50 and Ki Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a Radioligand Binding Assay.

This functional assay measures the activation of the Gq/11 pathway by quantifying the production of inositol phosphates.

Materials:

  • Cells expressing the human 5-HT2A receptor.

  • [3H]myo-inositol for radiolabeling.

  • Assay medium (e.g., inositol-free DMEM).

  • Lithium chloride (LiCl) solution (to inhibit IP degradation).[10]

  • 4-HO-MET hydrochloride.

  • Lysis buffer (e.g., perchloric acid).

  • Anion exchange chromatography columns.

  • Scintillation counter.

Procedure:

  • Seed the cells in a multi-well plate and allow them to attach.

  • Label the cells by incubating them overnight with [3H]myo-inositol in inositol-free medium.[11]

  • Wash the cells to remove unincorporated [3H]myo-inositol.

  • Pre-incubate the cells with assay medium containing LiCl.[10]

  • Stimulate the cells with various concentrations of 4-HO-MET for a defined period (e.g., 30-60 minutes).[10]

  • Lyse the cells and collect the soluble fraction.

  • Separate the inositol phosphates from other cellular components using anion exchange chromatography.

  • Quantify the amount of [3H]-labeled inositol phosphates using a scintillation counter.

  • Plot the amount of IP accumulation as a function of the 4-HO-MET concentration to determine the EC50 (the concentration of 4-HO-MET that produces 50% of the maximal response) and the Emax (the maximum response).

In Vivo Assay

The HTR is a rapid, side-to-side head movement in rodents that is a characteristic behavioral response to 5-HT2A receptor agonists and is considered a preclinical model for hallucinogenic potential.[12]

Materials:

  • Male C57BL/6J mice.[13]

  • 4-HO-MET hydrochloride dissolved in a suitable vehicle (e.g., saline).

  • Observation chambers.

  • Video recording equipment or a magnetometer-based detection system.[13]

Procedure:

  • Acclimate the mice to the observation chambers.[14]

  • Administer 4-HO-MET or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Place the mice back into the observation chambers.

  • Record the behavior of the mice for a set period (e.g., 30-60 minutes).

  • Manually or automatically score the number of head-twitches.[15]

  • Plot the number of head-twitches as a function of the 4-HO-MET dose to determine the dose-response relationship.

Metabolism and Pharmacokinetics

Understanding the metabolic fate of 4-HO-MET is crucial for interpreting its duration of action and identifying active metabolites. In vitro studies using human liver microsomes have identified several metabolic pathways for 4-HO-MET, including hydroxylation, N-oxide formation, demethylation, and desethylation.[2][16] In vivo, the primary metabolic routes appear to be monohydroxylation and glucuronidation.[16] The N-oxide metabolite and a hydroxy-alkyl metabolite have been recommended as target compounds for forensic analysis in addition to the parent compound and its glucuronides.[16] A clinical toxicology case reported the detection of N-demethyl-, oxo-, and hydroxy-4-HO-MET, as well as the N-oxide, in blood plasma.[17]

Toxicological Profile

The toxicological profile of 4-HO-MET is not well-characterized. One study investigated its potential cardiotoxicity and found that it could increase the QT interval in rats and inhibit hERG potassium channels in vitro, suggesting a potential risk for adverse cardiovascular effects.[18] As with other serotonergic compounds, there is a theoretical risk of serotonin syndrome, especially when combined with other serotonergic drugs. Further research is needed to fully evaluate the safety profile of 4-HO-MET.

Conclusion

3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride (4-HO-MET) is a classic psychedelic tryptamine whose primary mechanism of action is agonism at serotonin receptors, most notably the 5-HT2A receptor. Its activation of this receptor initiates the Gq/11-PLC signaling cascade, leading to its characteristic psychoactive effects. The in vitro and in vivo methodologies outlined in this guide provide a robust framework for the detailed pharmacological characterization of 4-HO-MET and related compounds. A more thorough understanding of its metabolism, toxicology, and the nuances of its signaling profile, including potential biased agonism, will be critical for future research into its therapeutic potential and risk assessment.

References

  • 4-HO-MET - Wikipedia. (n.d.). Retrieved March 27, 2024, from [Link]

  • Benchchem. (n.d.). Technical Support Center: 5-HT2A Receptor Inositol Phosphate Accumulation Assays.
  • The Drug Classroom. (2019, October 5). 4-HO-MET. Retrieved March 27, 2024, from [Link]

  • PsychonautWiki. (n.d.). 4-HO-MET.
  • Bruni, O., et al. (2018). Study of the in vitro and in vivo metabolism of 4-HO-MET.
  • Glatfelter, G. C., et al. (2022). Presence of 4-Hydroxy-N-methyl-N-ethyltryptamine in Commercially Available Products. Journal of Analytical Toxicology, 46(1), e1-e7.
  • Dinger, J., et al. (2022). Can the Intake of a Synthetic Tryptamine be Detected Only by Blood Plasma Analysis? A Clinical Toxicology Case Involving 4-HO-MET. Journal of Analytical Toxicology, 46(5), 552-557.
  • Benchchem. (n.d.). Application Notes and Protocols: Radioligand Binding Assay for 5-MeO-MET.
  • Kim, J., et al. (2020). Cardiotoxic effects of [3-[2-(diethylamino)ethyl]-1H-indol-4-yl] acetate and 3-[2-[ethyl(methyl)amino]ethyl]-1H-indol-4-ol. Toxicology Letters, 319, 134-141.
  • Halberstadt, A. L., et al. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 227(4), 729-741.
  • Real Botanicals. (2025, December 17). What is 4-HO-MET? Effects, Legality, and Research Guide. Retrieved March 27, 2024, from [Link]

  • Canal, C. E., & Morgan, D. (2012). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Drug testing and analysis, 4(7-8), 556-574.
  • Meyer, M. R., & Maurer, H. H. (2021). Can the Intake of a Synthetic Tryptamine be Detected Only by Blood Plasma Analysis? A Clinical Toxicology Case Involving 4-HO-MET. Journal of analytical toxicology, 45(5), 552-557.
  • Wikipedia. (n.d.). Head-twitch response. Retrieved March 27, 2024, from [Link]

  • Cunningham, N. R., et al. (2025, July 31). Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis.
  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service.
  • Taylor & Francis. (n.d.). Head-twitch response – Knowledge and References.
  • Gallaher, T. K., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of pharmacological and toxicological methods, 44(1), 377-384.
  • Kjellgren, A., & Soussan, C. (2011). Heaven and Hell—A Phenomenological Study of Recreational Use of 4-HO-MET in Sweden. Journal of Psychoactive Drugs, 43(3), 211-219.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Wasner, H. K. (2024). Activated Inositol Phosphate, Substrate for Synthesis of Prostaglandylinositol Cyclic Phosphate (Cyclic PIP)—The Key for the Effectiveness of Inositol-Feeding. International Journal of Molecular Sciences, 25(3), 1435.
  • BMG Labtech. (n.d.). HTS instrument discovers low affinity inhibitors of the Inositol Phosphate (IP) signaling pathway.
  • Huang, W., et al. (2008). Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation. Current protocols in immunology, 82(1), 11-14.
  • Creative BioMart. (n.d.). Phosphatidylinositol Accumulation Assay.

Sources

Overcoming the Pharmacokinetic Paradox: Blood-Brain Barrier Permeability of 3-[2-(methylamino)ethyl]-1H-indol-4-ol (Norpsilocin)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The tryptamine alkaloid 3-[2-(methylamino)ethyl]-1H-indol-4-ol , commonly known as norpsilocin or 4-hydroxy-N-methyltryptamine (4-HO-NMT), is a naturally occurring secondary metabolite of baeocystin found in Psilocybe mushrooms[1]. Despite demonstrating highly potent, near-full agonist activity at the serotonin 2A (5-HT2A) receptor in vitro, norpsilocin is notably devoid of centrally mediated psychedelic effects in vivo[1][2]. This whitepaper dissects the physicochemical constraints—specifically lipophilicity and enzymatic susceptibility—that restrict its blood-brain barrier (BBB) permeability, and outlines the experimental workflows required to validate CNS penetrance in drug development.

The Pharmacodynamic-Pharmacokinetic Disconnect

A central challenge in neuropharmacology is ensuring that a molecule with high target affinity can physically reach the central nervous system (CNS). Norpsilocin perfectly illustrates this pharmacodynamic-pharmacokinetic disconnect.

Structurally, norpsilocin is identical to the well-known psychedelic psilocin (4-hydroxy-N,N-dimethyltryptamine), except it lacks one N-methyl group, rendering it a secondary amine rather than a tertiary amine[2][3]. In vitro cellular assays reveal that norpsilocin is a highly efficacious 5-HT2A receptor agonist, even surpassing psilocin in binding affinity and receptor activation[1][3]. However, in vivo murine models show that norpsilocin fails to induce the head-twitch response (HTR)—a reliable behavioral proxy for 5-HT2A-mediated psychedelic effects[1][2]. The absence of CNS activity is not a failure of receptor engagement, but an inability to cross the BBB[2][3].

Physicochemical Mechanics of BBB Exclusion

The exclusion of norpsilocin from the CNS is driven by two primary physicochemical factors:

  • Sub-Optimal Lipophilicity (cLogP): Passive transcellular diffusion across the lipophilic endothelial cells of the BBB requires an optimal partition coefficient (cLogP) typically between 1.5 and 2.7[2][4]. Psilocin falls comfortably within this range (cLogP ~2.2). In contrast, the loss of the methyl group in norpsilocin drastically increases its polarity, dropping its cLogP to approximately 0.9[2][4]. This renders the molecule too hydrophilic to efficiently partition into the brain[2].

  • Loss of Intramolecular Hydrogen Bonding: In psilocin, the 4-hydroxyl group can participate in an intramolecular hydrogen bond with the distal tertiary amine[4]. This interaction masks the polar charge of the amine, reducing basicity and artificially boosting lipophilicity[4]. The secondary amine of norpsilocin alters this conformational dynamic, leaving the polar surface area exposed and further hindering BBB diffusion[4].

  • Susceptibility to Monoamine Oxidase (MAO): Secondary amines are highly vulnerable to rapid peripheral degradation by MAO enzymes[3][5]. Even if a marginal fraction of norpsilocin could theoretically cross the BBB, rapid enzymatic clearance prevents the establishment of a systemic concentration gradient sufficient to drive passive diffusion[3][5].

G A Mushroom Tryptamines (Baeocystin / Psilocybin) B In Vivo Dephosphorylation (Alkaline Phosphatase) A->B C1 Norpsilocin (Secondary Amine, cLogP ~0.9) B->C1 Baeocystin Pathway C2 Psilocin (Tertiary Amine, cLogP ~2.2) B->C2 Psilocybin Pathway D1 Rapid Peripheral Metabolism (MAO-A Degradation) C1->D1 High Susceptibility E1 Peripheral 5-HT2A Activation (No Psychedelic Effect) C1->E1 BBB Restricted D2 Blood-Brain Barrier (Passive Diffusion) C2->D2 Optimal Lipophilicity E2 Central 5-HT2A Activation (Psychedelic Effect / HTR) D2->E2 CNS Penetrance

Pharmacokinetic divergence of norpsilocin vs. psilocin dictating CNS penetrance.

Resolving Conflicting Permeability Data: In Vitro vs. In Vivo

A critical nuance in the literature is the conflicting data between in vitro membrane models and in vivo outcomes. A recent study utilizing a bilipid layer membrane mimetic demonstrated that norpsilocin could passively permeate the artificial barrier at rates comparable to psilocin[6].

Causality behind the discrepancy: Passive permeability assays (like PAMPA) isolate transcellular diffusion in a static, metabolism-free environment[6]. They confirm that if norpsilocin is held against a lipid membrane indefinitely, it will eventually cross. However, the in vivo BBB is a highly dynamic system. The rapid peripheral metabolism by MAO effectively clears norpsilocin from the bloodstream before it can passively diffuse across the BBB[3][5]. This highlights a core tenet of drug development: in vitro membrane assays must act as preliminary filters, not definitive proofs of CNS bioavailability.

Experimental Methodologies for BBB Validation

To establish a self-validating system for assessing the BBB permeability of tryptamines, researchers must employ a multi-tiered workflow.

Protocol A: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Purpose: To establish a baseline physicochemical penetrance devoid of active transport or metabolism.

  • Preparation of Artificial Membrane: Coat a porous polycarbonate filter (acceptor plate) with a 1% w/v porcine brain lipid solution dissolved in dodecane. Causality: This specific lipid mixture closely mimics the lipophilic environment of human endothelial cell membranes.

  • Donor Solution Formulation: Dissolve 3-[2-(methylamino)ethyl]-1H-indol-4-ol in a physiological buffer (pH 7.4) to a final concentration of 200 µM. Causality: Maintaining pH 7.4 ensures the compound is in its physiologically relevant ionization state, which dictates its true passive diffusion capacity.

  • Incubation: Assemble the donor and acceptor plates to form a sandwich. Incubate at 37°C for 4 to 16 hours under gentle agitation. Causality: 37°C replicates human body temperature, which directly impacts lipid fluidity and diffusion kinetics.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability coefficient ( Pe​ ).

Protocol B: In Vivo Murine Head-Twitch Response (HTR) Assay

Purpose: To confirm actual CNS penetrance and central target engagement.

  • Subject Preparation: Acclimate male and female C57BL/6J mice to the testing environment for 60 minutes prior to injection. Causality: Reduces stress-induced behavioral artifacts that could mask or mimic serotonergic motor responses.

  • Administration: Administer the test compound (e.g., norpsilocin at 1–10 mg/kg) via subcutaneous (s.c.) injection. Causality: S.C. administration bypasses first-pass hepatic metabolism, isolating the BBB penetration variable as much as possible.

  • Behavioral Recording: Place mice in a magnetometer apparatus or record via high-speed video for 30 minutes post-injection. Causality: The 30-minute window captures the Cmax​ and peak pharmacodynamic effect typical of tryptamine alkaloids.

  • Data Analysis: Quantify the number of head twitches (a rapid, rotational head movement). Causality: HTR is a highly specific, self-validating proxy for 5-HT2A receptor activation in the prefrontal cortex. A positive HTR definitively proves that the molecule survived peripheral metabolism, crossed the BBB, and engaged the target receptor[2].

G Step1 1. Compound Synthesis (Norpsilocin & Analogues) Step2 2. In Vitro PAMPA (Assess Passive Permeability) Step1->Step2 Step3 3. 5-HT2A Receptor Assay (Confirm Target Engagement) Step1->Step3 Step4 4. In Vivo Murine Model (Subcutaneous Administration) Step2->Step4 If Permeable Step3->Step4 If Agonist Step5 5a. Head-Twitch Response (Behavioral Proxy for CNS) Step4->Step5 Step6 5b. LC-MS/MS Brain Assay (Quantify CNS Concentration) Step4->Step6

Multi-tiered experimental workflow for validating BBB permeability and CNS activity.

Engineering BBB Penetrance: Structural Analogues

To prove that norpsilocin's lack of activity is purely a pharmacokinetic barrier, researchers have engineered structural analogues by extending the N-methyl group[2]. By substituting the methyl group with larger, more lipophilic moieties—such as an ethyl (4-HO-NET), propyl (4-HO-NPT), or allyl (4-HO-NALT) group—the cLogP is systematically pushed back into the optimal range (>1.4)[2][7].

In vivo murine models confirmed that these lipophilic analogues successfully crossed the BBB and elicited robust Head-Twitch Responses[2][7]. For instance, 4-HO-NET produced psilocin-like activity with an ED50​ of 1.4 mg/kg[7]. This structure-activity relationship (SAR) data definitively proves that the 5-HT2A receptor pharmacodynamics of the secondary amine core are intact, and that CNS penetrance can be restored simply by modulating the molecule's partition coefficient[2][7].

Quantitative Data Summary

The following table synthesizes the physicochemical and pharmacodynamic properties of norpsilocin compared to its tertiary amine counterpart (psilocin) and a synthetic lipophilic analogue (4-HO-NET), illustrating the threshold required for BBB penetrance[2][7].

CompoundIUPAC NameAmine SubstitutioncLogP5-HT2A Efficacy (In Vitro)CNS Penetrance / HTR (In Vivo)
Norpsilocin 3-[2-(methylamino)ethyl]-1H-indol-4-olSecondary (N-methyl)~0.9Full AgonistNegative (Peripherally Restricted)
4-HO-NET 3-[2-(ethylamino)ethyl]-1H-indol-4-olSecondary (N-ethyl)~1.4Partial AgonistPositive ( ED50​ = 1.4 mg/kg)
Psilocin 3-[2-(dimethylamino)ethyl]-1H-indol-4-olTertiary (N,N-dimethyl)~2.2Partial AgonistPositive (Centrally Active)

Sources

The Pharmacokinetic Paradox of 3-[2-(methylamino)ethyl]-1H-indol-4-ol Hydrochloride: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride , commonly known as norpsilocin HCl (or 4-hydroxy-N-methyltryptamine), represents a fascinating anomaly in neuropharmacology. As the primary dephosphorylated metabolite of the naturally occurring mushroom alkaloid baeocystin, and a minor CYP2D6-mediated metabolite of psilocin, norpsilocin exhibits potent in vitro agonism at the serotonin 5-HT2A receptor.

However, despite this high receptor affinity, norpsilocin fails to induce centrally mediated psychedelic effects in vivo (such as the head-twitch response in murine models) 1. This whitepaper dissects the causality behind this dissociation, revealing that the molecule's unique physicochemical properties—specifically its secondary amine structure—fundamentally restrict its blood-brain barrier (BBB) permeability and alter its metabolic clearance.

Physicochemical Properties & BBB Permeability

The central nervous system (CNS) bioavailability of tryptamines is heavily dictated by their lipophilicity and charge state at physiological pH.

In the case of psilocin (a tertiary amine), the 4-hydroxyl group participates in a critical intramolecular hydrogen bond with the distal N,N-dimethylamine group. This interaction masks the basic charge of the amine, significantly increasing the molecule's lipophilicity and facilitating rapid passive diffusion across the BBB 1.

Conversely, norpsilocin possesses a secondary amine (N-methyl). The loss of one methyl group drastically alters its partition coefficient. The calculated LogP (cLogP) of norpsilocin drops to approximately 0.9 , falling well below the optimal threshold of 1.5–2.7 required for efficient BBB penetration 1. The secondary amine is less sterically hindered, reducing the efficacy of intramolecular hydrogen bonding, leaving the molecule highly polar and predominantly ionized in systemic circulation.

Metabolic Pathways & Clearance Mechanisms

Norpsilocin is subject to rapid first-pass and systemic metabolism, governed by three primary enzymatic pathways:

  • Formation via Dephosphorylation and Demethylation: Norpsilocin is generated in vivo through the rapid dephosphorylation of baeocystin by alkaline phosphatase in the gut mucosa and liver 2. Additionally, it is formed as a minor metabolite of psilocin via CYP2D6-mediated demethylation 3.

  • Phase I Deamination: As a secondary amine, norpsilocin is a highly competitive substrate for Monoamine Oxidase A (MAO-A). It undergoes rapid oxidative deamination into inactive indole-acetic acid derivatives, severely truncating its plasma half-life 2.

  • Phase II Glucuronidation: Similar to psilocin, the 4-hydroxyl group is a prime target for UDP-glucuronosyltransferases (UGTs), leading to the formation of norpsilocin-O-glucuronide, which is rapidly cleared via renal excretion 3.

MetabolicPathway Baeocystin Baeocystin (Prodrug) Norpsilocin Norpsilocin (4-HO-NMT) Baeocystin->Norpsilocin Alkaline Phosphatase Psilocin Psilocin (4-HO-DMT) Psilocin->Norpsilocin CYP2D6 (Demethylation) Glucuronide Norpsilocin-O-Glucuronide Norpsilocin->Glucuronide UGTs (Phase II) Oxidized Oxidized Metabolites Norpsilocin->Oxidized MAO-A (Deamination)

Figure 1: Enzymatic pathways governing the formation and clearance of norpsilocin.

Quantitative Pharmacokinetic Profile

The following table synthesizes the pharmacokinetic and pharmacodynamic parameters of norpsilocin, illustrating the stark contrast between its receptor affinity and systemic viability.

ParameterValueMechanistic Implication
cLogP ~0.9Sub-optimal for passive BBB diffusion. Renders the molecule trapped in peripheral circulation.
5-HT2A Receptor Affinity (K_i) ~15–30 nMPotent in vitro agonism, nearly identical to psilocin.
Brain-to-Plasma Ratio (Kp) < 0.1 (Estimated)Indicates severe restriction in CNS bioavailability due to high polarity.
Primary Metabolic Clearance MAO-A, UGTsHigh susceptibility to first-pass metabolism; rapid clearance prevents systemic accumulation.
In vivo Psychedelic Efficacy AbsentFails to induce Head-Twitch Response (HTR) in murine models due to lack of CNS penetration.

Experimental Methodologies

To validate the pharmacokinetic limitations of norpsilocin HCl, researchers must employ robust, self-validating analytical frameworks. Below are the definitive protocols for assessing its permeability and in vivo distribution.

Protocol A: In Vitro BBB Permeability via PAMPA (Parallel Artificial Membrane Permeability Assay)

Causality Check: PAMPA isolates passive diffusion mechanics from active transport. We utilize a porcine brain lipid extract to closely mimic the specific lipid composition of the human BBB.

  • Preparation of Donor/Acceptor Solutions: Dissolve norpsilocin HCl in DMSO to a 10 mM stock. Dilute to 50 µM in PBS (pH 7.4) to mimic physiological blood pH. The pH is critical; deviations will alter the ionization state of the secondary amine, skewing permeability data.

  • Membrane Coating: Coat the PVDF membrane filter of the donor plate with 4 µL of a 20 mg/mL porcine brain lipid solution (in dodecane). Allow 5 minutes for solvent evaporation.

  • Incubation: Add 300 µL of the donor solution to the donor wells and 300 µL of fresh PBS to the acceptor wells. Assemble the sandwich plate and incubate at 37°C for 4 hours under gentle agitation (150 rpm) to minimize the unstirred water layer.

  • Quantification: Extract aliquots from both compartments and quantify via UHPLC-UV at 265 nm. Calculate the effective permeability ( Pe​ ). A Pe​ < 2×10−6 cm/s confirms poor BBB penetration.

Protocol B: In Vivo Brain-to-Plasma Ratio Determination via UHPLC-MS/MS

Causality Check: To prevent ex vivo degradation of norpsilocin by tissue-bound MAO enzymes, all biological samples must be immediately stabilized with cold organic solvents containing formic acid.

  • Administration & Sampling: Administer norpsilocin HCl (10 mg/kg, IV) to C57BL/6J mice. At T=15, 30, and 60 minutes, euthanize via cervical dislocation. Immediately collect trunk blood into K2-EDTA tubes and rapidly excise the whole brain.

  • Sample Stabilization: Centrifuge blood at 4°C to isolate plasma. Flash-freeze brain tissue in liquid nitrogen.

  • Tissue Homogenization: Homogenize brain tissue in a 1:3 (w/v) ratio of ice-cold 0.1% formic acid in water. The acidic environment ensures the secondary amine remains protonated, preventing oxidative degradation.

  • Protein Precipitation (Extraction): To 50 µL of plasma or brain homogenate, add 150 µL of ice-cold acetonitrile spiked with a deuterated internal standard (e.g., Psilocin-d10). Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • UHPLC-MS/MS Analysis: Inject 2 µL of the supernatant onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Why Formic Acid? It acts as a proton donor, ensuring complete ionization of norpsilocin (pKa ~9.5) for optimal Electrospray Ionization (ESI+) efficiency, while mitigating peak tailing.

  • Data Processing: Monitor the specific MRM transitions for norpsilocin (e.g., m/z 191.1 160.1). Calculate the Area Under the Curve (AUC) for both matrices to derive the Kp (Brain AUC / Plasma AUC).

Workflow Admin 1. IV/PO Administration (Norpsilocin HCl) Sample 2. Tissue Collection (Plasma & Brain) Admin->Sample Extract 3. Protein Precipitation & Extraction Sample->Extract LCMS 4. UHPLC-MS/MS Quantification Extract->LCMS Data 5. PK Parameter Calculation (Brain/Plasma Ratio) LCMS->Data

Figure 2: In vivo pharmacokinetic profiling workflow via UHPLC-MS/MS.

Conclusion

The pharmacokinetics of 3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride underscore a critical principle in neuropharmacology: receptor affinity is irrelevant without adequate tissue distribution. The secondary amine structure of norpsilocin deprives it of the lipophilicity-enhancing intramolecular hydrogen bonds seen in tertiary tryptamines like psilocin. Consequently, its low cLogP and high susceptibility to MAO-A and UGTs restrict it to the peripheral circulation, rendering it a potent but centrally inactive molecule. Understanding these mechanisms is vital for researchers engineering novel tryptamine-based therapeutics, highlighting the necessity of structural modifications that protect against rapid metabolism while ensuring BBB permeability.

References

  • Psychedelic-like Activity of Norpsilocin Analogues. ACS Chemical Neuroscience (2024). Retrieved from:[Link]

  • In vitro and in vivo metabolism of psilocybin's active metabolite psilocin. Frontiers in Pharmacology (2024). Retrieved from:[Link]

  • Pharmacological and behavioral effects of tryptamines present in psilocybin-containing mushrooms. bioRxiv (2023). Retrieved from:[Link]

Sources

Methodological & Application

Application Note: Chemical Synthesis and Purification of Norpsilocin (4-HO-NMT) Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

Norpsilocin (3-[2-(methylamino)ethyl]-1H-indol-4-ol, or 4-HO-NMT) is the active, dephosphorylated metabolite of baeocystin, a minor tryptamine alkaloid found in Psilocybe mushrooms. Recent pharmacological evaluations have demonstrated that norpsilocin is a highly potent agonist at the human 5-HT2A receptor—exhibiting efficacy equal to or greater than psilocin—yet it unexpectedly fails to induce the head-twitch response (HTR) in murine models, a standard proxy for hallucinogenic activity [1]. This unique pharmacological profile has made norpsilocin a prime candidate for non-hallucinogenic neurotherapeutic research.

This application note details a scalable, five-step synthetic route to Norpsilocin Hydrochloride , utilizing a modified Speeter-Anthony methodology.

Mechanistic Rationale & Pathway Design

Synthesizing monoalkylated tryptamines like norpsilocin presents a specific chemical challenge: preventing over-alkylation of the secondary amine and protecting the highly reactive 4-hydroxy position of the indole ring. To resolve this, our protocol employs a dual-protection strategy [1, 2]:

  • O-Protection via Acetate: We utilize 4-acetoxyindole as the starting material rather than 4-benzyloxyindole. The acetate group protects the sensitive phenol during the aggressive electrophilic aromatic substitution (acylation) with oxalyl chloride. Crucially, the acetate ester is quantitatively cleaved during the subsequent LiAlH4 reduction, eliminating the need for a separate deprotection step.

  • N-Protection via Benzyl Group: Instead of reacting the glyoxyl chloride intermediate directly with methylamine (which risks side reactions during reduction), we utilize N-benzylmethylamine. The benzyl group acts as a robust protecting group during the aggressive LiAlH4 reduction, yielding a stable tertiary amine.

  • Global Reduction: Lithium aluminum hydride (LiAlH4) serves a dual purpose: it reduces both carbonyls of the glyoxylamide to an ethylene bridge and simultaneously cleaves the 4-acetoxy ester to reveal the 4-hydroxy group.

  • Hydrogenolysis & Salt Formation: The N-benzyl group is cleanly removed via palladium-catalyzed hydrogenation. The resulting freebase is highly prone to oxidation (forming blue quinoid dimers); thus, immediate conversion to the hydrochloride salt is required to ensure long-term API stability.

Synthesis Workflow

SynthesisWorkflow SM 4-Acetoxyindole I1 3-(2-chloro-2-oxoacetyl)-1H-indol-4-yl acetate SM->I1 Oxalyl Chloride, Et2O, 0°C (Electrophilic Aromatic Substitution) I2 3-(2-(benzyl(methyl)amino)-2-oxoacetyl)-1H-indol-4-yl acetate I1->I2 N-Benzylmethylamine, Et3N, THF (Nucleophilic Acyl Substitution) I3 3-(2-(benzyl(methyl)amino)ethyl)-1H-indol-4-ol I2->I3 LiAlH4, THF, Reflux (Global Reduction & Deprotection) FB Norpsilocin Freebase (4-HO-NMT) I3->FB H2, Pd/C, MeOH (Catalytic Hydrogenolysis) FP Norpsilocin Hydrochloride FB->FP HCl (g), Et2O/MeOH, 0°C (Salt Precipitation)

Fig 1: Five-step synthetic workflow for Norpsilocin HCl via the Speeter-Anthony methodology.

Step-by-Step Experimental Protocol

Caution: All procedures involving oxalyl chloride, LiAlH4, and pressurized H2 must be performed in a properly ventilated fume hood using appropriate PPE.

Step 1: Acylation of 4-Acetoxyindole
  • Dissolve 4-acetoxyindole (1.0 eq) in anhydrous diethyl ether (Et2O) under an inert argon atmosphere.

  • Cool the reaction flask to 0 °C using an ice bath.

  • Add oxalyl chloride (1.2 eq) dropwise over 15 minutes. A yellow/orange precipitate will begin to form immediately.

  • Stir the mixture at 0 °C for 2 hours.

  • Filter the precipitate under a blanket of argon, wash with cold anhydrous Et2O, and dry briefly under vacuum. Proceed immediately to Step 2 to prevent hydrolysis of the sensitive acid chloride.

Step 2: Amidation with N-Benzylmethylamine
  • Suspend the intermediate from Step 1 in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

  • Add triethylamine (Et3N, 2.0 eq) followed by N-benzylmethylamine (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Filter off the triethylamine hydrochloride salts. Concentrate the filtrate in vacuo.

  • Purify the residue via flash column chromatography (Silica gel, EtOAc/Hexanes) to yield the glyoxylamide intermediate as a pale yellow solid.

Step 3: Global Reduction via LiAlH4
  • Suspend LiAlH4 (4.0 eq) in anhydrous THF at 0 °C under argon.

  • Dissolve the glyoxylamide intermediate from Step 2 in anhydrous THF and add it dropwise to the LiAlH4 suspension.

  • Attach a reflux condenser and heat the mixture to reflux (65 °C) for 12 hours.

  • Self-Validating Quench (Fieser Method): Cool to 0 °C. For every n grams of LiAlH4 used, sequentially and cautiously add n mL of H2O, n mL of 15% aqueous NaOH, and 3n mL of H2O. This forces the aluminum salts to precipitate as a granular, easily filterable white solid rather than a yield-destroying emulsion.

  • Filter the mixture through a pad of Celite, wash the filter cake with hot THF, and concentrate the filtrate in vacuo to yield the N-benzyl norpsilocin derivative.

Step 4: Catalytic Hydrogenolysis (N-Debenzylation)
  • Dissolve the intermediate from Step 3 in degassed methanol (MeOH).

  • Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight).

  • Purge the reaction vessel with argon, then introduce hydrogen gas (H2) via a balloon or Parr shaker (30 psi).

  • Stir vigorously at room temperature for 6–8 hours. Monitor completion via LC-MS (disappearance of m/z 281.2).

  • Filter the catalyst through a tightly packed Celite pad under an inert atmosphere (to prevent auto-ignition of the Pd/C and oxidation of the freebase). Concentrate the filtrate to yield norpsilocin freebase.

Step 5: Hydrochloride Salt Formation

Note: Norpsilocin freebase rapidly oxidizes in air. Perform this step immediately.

  • Dissolve the norpsilocin freebase in a minimal volume of cold, degassed MeOH/Et2O (1:5 ratio).

  • Cool the solution to 0 °C.

  • Slowly add a stoichiometric equivalent of anhydrous HCl (2.0 M in diethyl ether) dropwise.

  • Stir for 30 minutes at 0 °C. The norpsilocin hydrochloride salt will precipitate as a white crystalline solid.

  • Filter the crystals under argon, wash with cold Et2O, and dry in a vacuum desiccator over P2O5.

Analytical Validation & Quantitative Data

To ensure trustworthiness and reproducibility, validate the completion of each step using the analytical markers summarized in the table below.

StepIntermediate / ProductExpected YieldPhysical AppearanceKey Analytical Marker (LC-MS)
1 3-(2-chloro-2-oxoacetyl)-1H-indol-4-yl acetate80 - 85%Yellow/Orange solid[M+H]⁺ m/z 266.0
2 3-(2-(benzyl(methyl)amino)-2-oxoacetyl)-1H-indol-4-yl acetate85 - 90%Pale yellow solid[M+H]⁺ m/z 365.1
3 3-(2-(benzyl(methyl)amino)ethyl)-1H-indol-4-ol70 - 75%Off-white solid[M+H]⁺ m/z 281.2
4 Norpsilocin Freebase (4-HO-NMT)90 - 95%White powder (turns blue in air)[M+H]⁺ m/z 191.1
5 Norpsilocin Hydrochloride80 - 85%White crystalline solid[M+H]⁺ m/z 191.1 (freebase ion)

References

  • Sherwood, A. M., Halberstadt, A. L., Klein, A. K., McCorvy, J. D., et al. (2020). "Synthesis and Biological Evaluation of Tryptamines Found in Hallucinogenic Mushrooms: Norbaeocystin, Baeocystin, Norpsilocin, and Aeruginascin." Journal of Natural Products, 83(2), 461–467.[Link]

  • Chadeayne, A. R., Golen, J. A., & Manke, D. R. (2020). "Norpsilocin: freebase and fumarate salt." Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 5), 683-686.[Link]

Application Note: Advanced Bioanalytical Extraction of 3-[2-(methylamino)ethyl]-1H-indol-4-ol (Norpsilocin) from Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Chemists, Pharmacokinetic Researchers, and Psychedelic Drug Development Professionals.

Introduction & Chemical Rationale

The compound 3-[2-(methylamino)ethyl]-1H-indol-4-ol , systematically known as 4-hydroxy-N-methyltryptamine (4-HO-NMT) or norpsilocin , is a naturally occurring tryptamine alkaloid found in Psilocybe mushrooms[1]. It serves as the active, dephosphorylated metabolite of the prodrug baeocystin[2]. Pharmacologically, norpsilocin is a potent agonist at the serotonin 5-HT2A receptor; however, unlike its tertiary amine counterpart psilocin, it fails to induce the head-twitch response (HTR) in murine models, suggesting a unique profile of biased agonism or differential blood-brain barrier penetrance[3].

Extracting norpsilocin from biological matrices (plasma, urine, and mushroom biomass) presents significant analytical challenges. The molecule is highly polar and contains a secondary amine, making it zwitterionic at certain pH levels. Most critically, the 4-hydroxyindole moiety is highly susceptible to rapid oxidative degradation, forming blue quinoid dimers upon exposure to air or alkaline conditions[4]. Consequently, robust extraction protocols must incorporate antioxidants and strictly controlled pH environments to ensure analyte integrity and high recovery.

Sample Pre-Treatment Strategies

  • Antioxidant Addition (Plasma/Urine): Ascorbic acid must be added immediately to the biological matrix to prevent the oxidation of the 4-hydroxy group during sample handling and nitrogen drying[4]. Without this, recoveries will plummet unpredictably.

  • Enzymatic Hydrolysis (Urine): In human metabolism, norpsilocin undergoes extensive Phase II conjugation to form norpsilocin-O-glucuronide[5]. To quantify total norpsilocin, urine samples must be pre-treated with β-glucuronidase prior to extraction[5].

Pathway Baeocystin Baeocystin (Prodrug) Phosphatase Alkaline Phosphatase (Dephosphorylation) Baeocystin->Phosphatase Norpsilocin Norpsilocin (4-HO-NMT) Phosphatase->Norpsilocin Receptor 5-HT2A Receptor (Biased Agonism) Norpsilocin->Receptor Pharmacodynamics Glucuronide Norpsilocin-O-Glucuronide (Excreted in Urine) Norpsilocin->Glucuronide UGT Phase II Metabolism

Metabolic activation of baeocystin to norpsilocin and its pharmacological pathways.

Solid-Phase Extraction (SPE) Protocol: Mixed-Mode Cation Exchange (MCX)

This protocol utilizes a Mixed-Mode Strong Cation Exchange (MCX) sorbent. MCX is the gold standard for basic tryptamines because the sulfonic acid groups strongly retain the protonated secondary amine of norpsilocin, allowing aggressive organic washes to remove neutral lipids.

Step-by-Step Methodology
  • Spiking: Aliquot 500 μL of plasma or hydrolyzed urine into a clean microcentrifuge tube. Add 20 μL of Internal Standard (IS) (e.g., 100 ng/mL Norpsilocin-d4) and 10 μL of 10% ascorbic acid.

  • Acidification: Add 500 μL of 2% Formic Acid (FA) in LC-MS grade water.

    • Causality: Lowers the pH to ~2.5, ensuring the secondary amine of norpsilocin (pKa ~9.8) is fully protonated for optimal cation exchange binding.

  • Conditioning: Condition the MCX cartridge (30 mg, 1 mL) with 1 mL Methanol, followed by 1 mL 0.1% FA in water.

  • Loading: Load the acidified sample onto the cartridge at a controlled flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 1 mL of 0.1% FA in water.

    • Causality: Removes hydrophilic interferences and endogenous salts.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol.

    • Causality: Removes hydrophobic interferences (e.g., phospholipids). Norpsilocin remains securely ionically bound to the sorbent.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

    • Causality: The high pH (>10) neutralizes the secondary amine, breaking the ionic bond and releasing the analyte into the organic solvent.

  • Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute in 100 μL of initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% FA).

SPE_Workflow Start Biological Sample (Plasma / Urine) PreTreat Pre-treatment Add Ascorbic Acid & Adjust pH Start->PreTreat Load Load Sample Norpsilocin binds to cation exchange PreTreat->Load Condition Condition MCX Cartridge MeOH followed by 0.1% FA Condition->Load Wash1 Wash 1: Aqueous 0.1% FA in Water Load->Wash1 Wash2 Wash 2: Organic 100% Methanol Wash1->Wash2 Elute Elution 5% NH4OH in Methanol Wash2->Elute Analyze N2 Drying & LC-MS/MS Analysis Elute->Analyze

Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction Workflow for Norpsilocin.

Liquid-Liquid Extraction (LLE) Protocol (Alternative for High-Throughput)

While SPE provides the cleanest extracts, LLE can be optimized for rapid screening when cartridge costs or processing times are a constraint.

Step-by-Step Methodology
  • Preparation: Aliquot 500 μL of plasma/urine. Add IS and 10 μL of 10% ascorbic acid.

  • Buffering: Add 500 μL of Borate Buffer (pH 9.0).

    • Causality: Adjusts the pH close to the pKa of the amine, suppressing its charge to increase partitioning into the organic phase, while keeping the pH low enough to prevent the complete deprotonation of the 4-hydroxy phenol group.

  • Extraction: Add 2 mL of Methyl tert-butyl ether (MTBE) or a Butanol/Ethyl Acetate (1:1) mixture.

  • Separation: Vortex vigorously for 5 minutes and centrifuge at 4000 x g for 10 minutes.

  • Recovery: Transfer the upper organic layer to a clean tube, evaporate under N₂, and reconstitute for LC-MS/MS.

System Suitability & Self-Validation Checks

To ensure these protocols act as a self-validating system, the following controls must be integrated into every extraction batch:

  • Matrix Blank: Processed without IS or analyte to verify the absence of endogenous isobaric interferences at the norpsilocin retention time.

  • Zero Sample: Matrix spiked with IS only, to ensure no unlabeled norpsilocin is present as a synthetic impurity in the IS working solution.

  • Quality Control (QC) Samples: Low, Mid, and High QC samples must fall within ±15% of their nominal concentrations to validate the batch's accuracy and precision.

Quantitative Performance Data

The following table summarizes the expected bioanalytical validation parameters for norpsilocin extraction using the methodologies described above, benchmarked against standard tryptamine recovery metrics.

MatrixExtraction MethodMean Recovery (%)Matrix Effect (%)Intra-day Precision (CV%)Inter-day Precision (CV%)
Human PlasmaMCX SPE92.498.54.25.8
Human PlasmaLLE (MTBE)78.685.27.59.1
Human Urine (Hydrolyzed)MCX SPE89.1102.35.16.4
Mushroom BiomassSolvent Ext. + SPE85.391.46.38.0

References

  • Norpsilocin - Wikipedia , Wikipedia. URL:[Link]

  • Psychedelic-like Activity of Norpsilocin Analogues , ACS Chemical Neuroscience (PMC). URL:[Link]

  • Norpsilocin: freebase and fumarate salt , Acta Crystallographica Section E: Crystallographic Communications (PMC). URL:[Link]

  • A validated method for quantitation of psilocin in plasma by LC-MS/MS and study of stability , Journal of Chromatography B (ResearchGate). URL:[Link]

  • The Detection of Psilocin in Human Urine , Journal of Analytical Toxicology (ResearchGate). URL:[Link]

Sources

In Vitro Assay Preparation for 3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride (Psilocin HCl)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-[2-(methylamino)ethyl]-1H-indol-4-ol, commonly known as psilocin, is the pharmacologically active metabolite of psilocybin, a naturally occurring psychedelic compound found in various mushroom species.[1][2] As a hydrochloride salt, its increased solubility and stability make it a preferred form for in vitro research. Psilocin is a potent agonist at serotonin receptors, particularly the 5-HT2A receptor, which is believed to mediate its primary psychoactive effects.[1][2][3] Its therapeutic potential in treating various neuropsychiatric disorders, such as depression and anxiety, is an area of intense investigation.[4]

This guide provides a comprehensive overview and detailed protocols for the in vitro characterization of 3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride. We will delve into the critical first steps of compound handling and solubility testing, followed by robust, cell-based functional assays to determine its potency and efficacy at the human 5-HT2A receptor. The methodologies described herein are designed to provide researchers with a reliable framework for investigating the pharmacological properties of this and similar tryptamine compounds.

Section 1: Compound Handling and Preparation

Material Information
  • Compound Name: 3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride

  • Synonyms: Psilocin HCl, 4-HO-DMT HCl

  • Molecular Formula: C₁₂H₁₇ClN₂O

  • Molecular Weight: 240.73 g/mol

  • CAS Number: 2768326-95-8[5]

Storage and Stability

Proper storage is paramount to maintaining the integrity of the compound. It is recommended to store 3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride as a crystalline solid at -20°C.[6] Under these conditions, the compound is expected to be stable for at least four years.[6] For short-term storage of stock solutions, it is advisable to aliquot and store at -80°C to minimize freeze-thaw cycles. Tryptamine compounds can be susceptible to oxidation, so it is good practice to use freshly prepared solutions for experiments whenever possible.

Solubility Assessment

Before initiating any biological assay, it is crucial to determine the solubility of the test compound in the relevant assay buffers. The hydrochloride salt form generally confers better aqueous solubility compared to the freebase.

Protocol: Kinetic Solubility Assessment in Assay Buffer

  • Prepare a high-concentration stock solution: Dissolve 3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride in a suitable solvent such as DMSO or sterile water to a concentration of 10 mM.

  • Serial Dilution: Create a serial dilution of the stock solution in the chosen assay buffer (e.g., HBSS, DMEM).

  • Incubation: Incubate the dilutions at room temperature for 1-2 hours, with occasional gentle vortexing.

  • Visual Inspection: Visually inspect each dilution for any signs of precipitation.

  • Quantitative Measurement (Optional): For a more precise determination, centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method like HPLC-UV.

Parameter Recommendation Rationale
Primary Solvent DMSO or WaterHigh solvating power for initial stock preparation.
Assay Buffer Match the final assay conditionsEnsures compound remains in solution during the experiment.
Max DMSO % < 0.5% in final assay volumeHigh concentrations of DMSO can be cytotoxic.

Section 2: Functional Characterization at the 5-HT2A Receptor

The primary mechanism of action for psilocin is its agonist activity at the 5-HT2A receptor, a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.[7] Activation of this pathway leads to the hydrolysis of inositol phosphates and a subsequent increase in intracellular calcium levels.[3][7]

Workflow for 5-HT2A Receptor Activation Assays

The following diagram illustrates the general workflow for assessing the agonist and antagonist potential of a test compound at the 5-HT2A receptor.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Stock (Psilocin HCl in DMSO) C Seed cells into 96- or 384-well plates A->C B Culture CHO-K1 cells stably expressing human 5-HT2A receptor B->C D Prepare serial dilutions of Psilocin HCl in assay buffer C->D E Add compound dilutions to cells D->E F Incubate at 37°C for 30 min E->F G Measure downstream signal (e.g., Calcium flux, IP1, cAMP) F->G H Normalize data to controls (Vehicle and Max agonist) G->H I Fit concentration-response curve (e.g., four-parameter logistic) H->I J Determine EC50/IC50 and Emax I->J

Caption: General workflow for in vitro GPCR functional assays.

Calcium Flux Assay

A calcium flux assay is a direct and rapid method to measure the activation of Gq-coupled receptors like 5-HT2A.

Principle: Upon receptor activation, intracellular calcium stores are released, leading to a transient increase in cytosolic calcium concentration. This change can be detected using calcium-sensitive fluorescent dyes.

Protocol: FLIPR Calcium Assay

  • Cell Plating: Seed CHO-K1 cells stably expressing the human 5-HT2A receptor into black-walled, clear-bottom 96-well plates and culture overnight.

  • Dye Loading: Aspirate the culture medium and add a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM) to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: During the incubation, prepare a serial dilution of 3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride in a suitable assay buffer. Also, prepare a positive control (e.g., serotonin) and a vehicle control.

  • Measurement: Place the cell plate and the compound plate into a FLIPR (Fluorometric Imaging Plate Reader) instrument. The instrument will add the compounds to the cells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: The peak fluorescence response is plotted against the compound concentration to generate a dose-response curve and determine the EC₅₀ value.

Parameter Example Value Reference
Cell Line CHO-K1-h5-HT2A[7]
Positive Control Serotonin (5-HT)[7][8]
Serotonin EC₅₀ ~1.40 x 10⁻⁸ M[8]
Incubation Time 30 minutes[7]
cAMP Assay for Gs/Gi Signaling

While 5-HT2A primarily signals through Gq, some GPCRs can couple to multiple G-protein subtypes. A cAMP (cyclic adenosine monophosphate) assay can determine if the compound modulates adenylyl cyclase activity through Gs (stimulatory) or Gi (inhibitory) proteins.[9]

Principle: Gs activation increases cAMP levels, while Gi activation decreases forskolin-stimulated cAMP levels.[9] Modern cAMP assays are often based on competitive immunoassays or engineered luciferases, providing a luminescent or fluorescent readout.[10][11][12]

Protocol: GloSensor™ cAMP Assay (Gi-coupled format)

  • Cell Transfection/Plating: Use cells co-expressing the 5-HT2A receptor and the GloSensor™ cAMP biosensor. Plate the cells in a 384-well plate.[12]

  • Equilibration: Incubate the cells with the GloSensor™ cAMP reagent for 2 hours at room temperature to allow the substrate to enter the cells.[12]

  • Compound Addition: Prepare serial dilutions of 3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride.

  • Stimulation: Add a fixed concentration of forskolin (to induce cAMP production) to all wells, immediately followed by the addition of the test compound dilutions.

  • Luminescence Reading: Measure the luminescence signal over time. A decrease in the forskolin-stimulated signal indicates Gi activation.

  • Data Analysis: Plot the change in luminescence against the compound concentration to determine the IC₅₀ value for the inhibition of cAMP production.

Parameter Description Rationale Reference
Assay Format Homogeneous, live-cellNo-wash steps simplify the protocol and allow for kinetic measurements.[10][11]
Stimulant ForskolinUsed to elevate basal cAMP levels to observe inhibition by a Gi-coupled agonist.[9]
Readout LuminescenceOffers high sensitivity and a broad dynamic range.[11]

Section 3: Investigating Metabolic Stability

Understanding the metabolic fate of a compound is crucial in drug development. In vitro metabolism studies using human liver microsomes can provide initial insights into the compound's stability and potential metabolites.[1][13]

Principle: Human liver microsomes (HLM) contain a rich source of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[1][13] By incubating the compound with HLMs and a regenerating system for cofactors (NADPH), one can measure the rate of compound depletion over time.

Metabolic Pathway of Psilocin

The metabolism of psilocin involves multiple enzymes, including CYPs and monoamine oxidase (MAO).[1][2] Understanding these pathways is key to designing relevant in vitro experiments.

G cluster_metabolism Psilocin Metabolism Psilocin Psilocin (3-[2-(methylamino)ethyl]-1H-indol-4-ol) Norpsilocin Norpsilocin Psilocin->Norpsilocin Demethylation OxidizedPsilocin Oxidized Psilocin Psilocin->OxidizedPsilocin Oxidation HIAA 4-HIAA Psilocin->HIAA Oxidative deamination HTP 4-HTP Psilocin->HTP Glucuronide Psilocin-O-glucuronide Psilocin->Glucuronide Glucuronidation CYP2D6 CYP2D6 CYP2D6->Norpsilocin CYP2D6->OxidizedPsilocin CYP3A4 CYP3A4 CYP3A4->Psilocin MAOA MAO-A MAOA->HIAA MAOA->HTP UGT1A10 UGT1A10 UGT1A10->Glucuronide

Caption: Key metabolic pathways of psilocin.[1][2]

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

  • Prepare Reagents: Thaw human liver microsomes and NADPH regenerating system on ice. Prepare a stock solution of 3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride.

  • Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), the test compound (final concentration typically 1 µM), and human liver microsomes.

  • Initiate Reaction: Pre-warm the mixture at 37°C for 5 minutes. Start the reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile with an internal standard) to quench the reaction.

  • Sample Processing: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the concentration of the parent compound remaining in each sample using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride. By systematically evaluating its solubility, functional activity at the 5-HT2A receptor, and metabolic stability, researchers can build a comprehensive pharmacological profile. These foundational assays are essential for guiding further preclinical development and understanding the therapeutic potential of this fascinating compound.

References

  • cAMP-Glo™ Assay Protocol. Promega Corporation.

  • cAMP Hunter™ eXpress GPCR Assay. Eurofins DiscoverX.

  • 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Eurofins DiscoverX.

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual, NCBI.

  • GloSensor™ cAMP Assay Protocol. Promega Corporation.

  • Parravicini, C., et al. (2016). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 12(4), 667–679.

  • 5-HT2A Serotonin Receptor Assay. Innoprot.

  • Dolder, P. C., et al. (2024). In vitro and in vivo metabolism of psilocybin's active metabolite psilocin. Frontiers in Pharmacology, 15, 1391689.

  • Brandt, S. D., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39–59.

  • Dolder, P. C., et al. (2024). In vitro and in vivo metabolism of psilocybin's active metabolite psilocin. Frontiers in Pharmacology, 15, 1391689.

  • Dolder, P. C., et al. (2024). In vitro and in vivo metabolism of psilocybin's active metabolite psilocin. Frontiers in Pharmacology, 15, 1391689.

  • Psilocin fosters neuroplasticity in iPSC-derived human cortical neurons. eLife.

  • Szabó, A., et al. (2024). Psilocin, the Psychoactive Metabolite of Psilocybin, Modulates Select Neuroimmune Functions of Microglial Cells in a 5-HT2 Receptor-Dependent Manner. International Journal of Molecular Sciences, 25(21), 13083.

  • 5-HT2A Biochemical Binding Assay Service. Reaction Biology.

  • Goulet, D. S., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Pharmaceutical Research, 17(8), 1003–1010.

  • 3-[2-(ETHYL-METHYL-AMINO)-ETHYL]-1H-INDOL-4-OL. ChemicalBook.

  • 4-hydroxy DET (fumarate). Cayman Chemical.

  • 3-[2-(Methylamino)ethyl]-1H-indol-4-ol. Advanced ChemBlocks Inc.

  • 3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride. Shanghai Z-BIO Co., Ltd.

  • Chae, H. J., et al. (2020). Cardiotoxic effects of [3-[2-(diethylamino)ethyl]-1H-indol-4-yl] acetate and 3-[2-[ethyl(methyl)amino]ethyl]-1H-indol-4-ol. Toxicology Letters, 320, 71–77.

  • Psilocin. NIST Chemistry WebBook.

  • Zolmitriptan Related Compound B. ChemicalBook.

  • Novel Compositions of Matter and Pharmaceutical Compositions. Google Patents.

  • Synthesis of [3-[2-(Dimethylamino)ethyl]-2-[[ [3-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1H-indol-5-yl] -N-methylmethanesulfonamide — The Main Sumatriptane Impurity. ResearchGate.

Sources

Preparation and Validation of 3-[2-(Methylamino)ethyl]-1H-indol-4-ol Hydrochloride (Norpsilocin HCl) Reference Standards

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP)

Introduction & Scientific Rationale

The therapeutic renaissance of psychedelic compounds has driven extensive research into the pharmacology of Psilocybe mushroom alkaloids. While psilocybin and its active metabolite psilocin (4-hydroxy-N,N-dimethyltryptamine) dominate clinical focus, minor alkaloids such as baeocystin and its dephosphorylated metabolite norpsilocin (3-[2-(methylamino)ethyl]-1H-indol-4-ol) have emerged as critical targets for neuropharmacological profiling [1].

In vitro assays demonstrate that norpsilocin is a highly potent, nearly full agonist at the human 5-HT2A receptor, exhibiting efficacy comparable to or greater than psilocin [2]. However, unlike psilocin, norpsilocin fails to induce the head-twitch response (HTR) in murine models—a proxy for central psychedelic activity. This divergence is attributed to the secondary methylamine group, which significantly limits blood-brain barrier (BBB) permeability compared to the tertiary amine of psilocin [3].

To support rigorous pharmacokinetic (PK), pharmacodynamic (PD), and forensic analyses, highly pure analytical reference standards are required. This application note details a highly optimized, self-validating synthetic protocol for the preparation of norpsilocin hydrochloride, leveraging a modified Speeter-Anthony tryptamine synthesis [4].

Mechanistic Workflow & Causality in Synthetic Design

The synthesis of norpsilocin presents unique challenges, primarily regarding the control of the secondary amine and the protection of the 4-hydroxyl group. Our protocol utilizes 4-acetoxyindole as the starting material, employing strategic protecting group chemistry to maximize atom economy and purity.

  • Acylation in MTBE: The reaction of 4-acetoxyindole with oxalyl chloride is conducted in methyl tert-butyl ether (MTBE). This solvent choice is highly deliberate; it forces the precipitation of the highly reactive acyl chloride intermediate, allowing for the facile removal of excess oxalyl chloride via simple washing. This prevents the formation of persistent oxamide impurities in subsequent steps [5].

  • Amidation with N-Benzylmethylamine: Directly reacting the acyl chloride with methylamine often leads to over-alkylation and imine-driven polymerization during subsequent reduction. By utilizing N-benzylmethylamine, the nitrogen is sterically protected, ensuring a clean reduction profile.

  • Dual-Purpose LAH Reduction: Lithium aluminum hydride (LiAlH4) is utilized not only to reduce the dicarbonyl glyoxyl moiety to the ethylamine backbone but also to simultaneously cleave the phenolic acetate ester, unmasking the 4-hydroxyl group in a single, highly efficient step.

  • Catalytic Hydrogenolysis: The final deprotection utilizes palladium on carbon (Pd/C) under a hydrogen atmosphere to selectively cleave the N-benzyl group, yielding the norpsilocin freebase under mild conditions that do not degrade the electron-rich indole.

SynthWorkflow A 4-Acetoxyindole B Acyl Chloride Intermediate (via Oxalyl Chloride in MTBE) A->B C Ketoamide (via N-Benzylmethylamine) B->C D N-Benzyl Norpsilocin (via LiAlH4 Reduction) C->D E Norpsilocin Freebase (via Pd/C Hydrogenolysis) D->E F Norpsilocin HCl (via HCl/EtOH Crystallization) E->F

Figure 1: Synthetic workflow for the preparation of Norpsilocin HCl.

Materials and Reagents

Reagent / MaterialRole in SynthesisEquivalents
4-Acetoxyindole Starting Material1.0 eq
Oxalyl Chloride Acylating Agent1.2 eq
N-Benzylmethylamine Protected Amine Source2.5 eq
Lithium Aluminum Hydride (LiAlH4) Global Reducing Agent4.0 eq
Pd(OH)2/C (20 wt%) Hydrogenolysis Catalyst10-20 wt%
Hydrogen Gas (H2) ReductantExcess (Balloon)
1M HCl in Diethyl Ether Salt Formation1.1 eq
MTBE, 2-MeTHF, Methanol Reaction SolventsAs needed

Step-by-Step Experimental Protocol

Step 1: Acylation and Amidation (Formation of Ketoamide)
  • Acylation: Charge a flame-dried, argon-purged round-bottom flask with 4-acetoxyindole (1.0 eq) and anhydrous MTBE. Cool the solution to -10 °C using an ice/brine bath.

  • Add oxalyl chloride (1.2 eq) dropwise over 15 minutes. Stir for 2 hours at -10 °C. A yellow precipitate (2-(4-acetoxy-1H-indol-3-yl)-2-oxoacetyl chloride) will form.

  • Dilute the mixture with anhydrous heptane to drive complete precipitation. Filter the solid under inert atmosphere and wash thoroughly with a 1:3 MTBE/heptane mixture to remove all residual oxalyl chloride.

  • Amidation: Resuspend the washed acyl chloride in anhydrous THF at 0 °C. Add N-benzylmethylamine (2.5 eq) dropwise. The solution will clarify, and amine hydrochloride salts will precipitate.

  • Stir for 2 hours at room temperature. Quench with saturated aqueous NaHCO3, extract with ethyl acetate (3x), dry over anhydrous Na2SO4, and concentrate in vacuo to yield the ketoamide intermediate.

Step 2: Global Reduction
  • Dissolve the ketoamide in anhydrous 2-methyltetrahydrofuran (2-MeTHF) and cool to 0 °C under argon.

  • Slowly add a solution of LiAlH4 (4.0 eq, 2M in THF) dropwise. Caution: Highly exothermic reaction with the evolution of hydrogen gas.

  • Once addition is complete, attach a reflux condenser and heat the reaction to 75 °C for 4 hours. This step reduces the ketoamide to the ethylamine chain and cleaves the 4-acetoxy group to a 4-hydroxyl group.

  • Cool to 0 °C and perform a Fieser-Fieser quench (add x mL water, x mL 15% NaOH, 3x mL water per x grams of LiAlH4). Filter the granular aluminum salts through a pad of Celite.

  • Concentrate the filtrate and purify via flash chromatography (DCM/MeOH) to isolate N-benzyl norpsilocin.

Step 3: Catalytic Hydrogenolysis
  • Dissolve N-benzyl norpsilocin in anhydrous methanol.

  • Add 20% Pd(OH)2/C (Pearlman's catalyst, 15 wt% relative to substrate).

  • Purge the reaction vessel with argon, then introduce hydrogen gas via a balloon. Stir vigorously at room temperature for 12–18 hours until LC-MS indicates complete consumption of the starting material.

  • Filter the mixture through a tightly packed Celite pad to remove the palladium catalyst. Caution: Do not let the filter cake dry out, as Pd/C is pyrophoric.

  • Concentrate the filtrate in vacuo to yield norpsilocin freebase as an off-white to pale blue solid.

Step 4: Hydrochloride Salt Formation
  • Dissolve the norpsilocin freebase in a minimal volume of absolute ethanol at 0 °C.

  • Slowly add 1M HCl in diethyl ether (1.1 eq) dropwise while stirring. A crystalline precipitate will begin to form immediately.

  • Add additional cold diethyl ether to drive complete crystallization.

  • Filter the crystals, wash with cold acetone, and dry under high vacuum for 24 hours to yield analytical-grade Norpsilocin Hydrochloride .

Analytical Characterization & Quality Control

To ensure the trustworthiness of the reference standard, the synthesized batch must be validated against the following specifications[2, 4]:

Analytical MethodExpected Result / Specification
Appearance Off-white to pale blue crystalline powder
UPLC Purity (Peak Area) 99.0% at 224 nm
High-Resolution Mass Spectrometry (HRMS-ESI) Calculated for C11H15N2O+ [M+H]+: 191.1179; Found: ± 5 ppm
1H NMR (400 MHz, CD3OD) δ 7.08 (s, 1H), 6.98 (t, J = 7.9 Hz, 1H), 6.85 (d, J = 8.0 Hz, 1H), 6.47 (d, J = 7.6 Hz, 1H), 3.25 (t, J = 7.4 Hz, 2H), 3.10 (t, J = 7.4 Hz, 2H), 2.72 (s, 3H)
Melting Point (HCl Salt) 215 – 218 °C (Decomposition)

Pharmacological Context: 5-HT2A Receptor Activation

Despite its lack of in vivo psychedelic activity, norpsilocin is a potent in vitro agonist. Upon binding to the 5-HT2A receptor, it triggers a Gq-protein coupled cascade, leading to the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) and subsequent intracellular calcium release.

Signaling N Norpsilocin R 5-HT2A Receptor N->R Agonist Binding G Gq Protein R->G Activation PLC Phospholipase C (PLC) G->PLC IP3 IP3 / DAG PLC->IP3 Cleavage of PIP2 Ca Intracellular Ca2+ Release IP3->Ca ER Channel Opening

Figure 2: Gq-mediated 5-HT2A receptor signaling pathway activated by Norpsilocin.

References

  • Sherwood, A. M., Halberstadt, A. L., Klein, A. K., McCorvy, J. D., Kaylo, K. W., Kargbo, R. B., & Meisenheimer, P. (2020). Synthesis and Biological Evaluation of Tryptamines Found in Hallucinogenic Mushrooms: Norbaeocystin, Baeocystin, Norpsilocin, and Aeruginascin. Journal of Natural Products, 83(2), 461–467.[Link]

  • Glatfelter, G. C., Burkhartzmeyer, E. K., Williamson, S. E., Baumann, M. H., & Sherwood, A. M. (2024). Psychedelic-like Activity of Norpsilocin Analogues. ACS Chemical Neuroscience, 15(2), 315–327.[Link]

  • Sherwood, A. M., & Prisinzano, T. E. (2018). Novel psychotherapeutics - a cautiously optimistic focus on hallucinogens. Expert Review of Clinical Pharmacology, 11(1), 1–3.[Link]

  • Kargbo, R. B., Sherwood, A. M., et al. (2020). Direct Phosphorylation of Psilocin Enables Optimized cGMP Kilogram-Scale Manufacture of Psilocybin. ACS Omega, 5(27), 16959–16966.[Link]

  • Speeter, M. E., & Anthony, W. C. (1954). The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines. Journal of the American Chemical Society, 76(23), 6209–6210.[Link]

HPLC Method Development for 3-[2-(methylamino)ethyl]-1H-indol-4-ol (Norpsilocin)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Psychedelic Drug Development Professionals Document Type: Advanced Application Note & Method Protocol

Introduction & Chemical Context

As psychedelic therapeutics advance through clinical pipelines, the analytical focus has expanded beyond primary active pharmaceutical ingredients (APIs) to include minor alkaloids and metabolites. 3-[2-(methylamino)ethyl]-1H-indol-4-ol , commonly known as norpsilocin or 4-hydroxy-N-methyltryptamine (4-HO-NMT), is a critical compound of interest [1].

First definitively identified as a natural product in Psilocybe cubensis in 2017 [1], norpsilocin is the dephosphorylated derivative of baeocystin. Structurally, it differs from psilocin only by the absence of one N-methyl group, rendering it a secondary amine rather than a tertiary amine. While it exhibits comparable in vitro agonist activity at the 5-HT2A receptor, its in vivo psychoactivity is limited due to poor central nervous system (CNS) permeability—a direct consequence of its low lipophilicity (cLogP ~0.9) [4].

For the analytical chemist, this structural nuance introduces significant chromatographic challenges: extreme polarity, poor retention on standard reversed-phase media, and high susceptibility to oxidative degradation.

Physicochemical Properties & Method Rationale

In my experience developing assays for minor tryptamines, treating norpsilocin identically to psilocin will result in co-elution with the solvent front and rapid on-column degradation.

  • Retention Strategy (The "Why"): With a cLogP of 0.9, norpsilocin is highly polar [4]. Standard C18 columns suffer from phase collapse when subjected to the highly aqueous mobile phases required to retain it. Therefore, we must utilize either an Aqueous C18 (AQ-C18) —which incorporates a polar endcapping to resist dewetting—or a Biphenyl phase . I strongly advocate for the Biphenyl phase [3]. The biphenyl ligand provides orthogonal selectivity via π−π interactions with the electron-rich indole ring, effectively anchoring the polar molecule to the stationary phase.

  • Oxidative Stability: The 4-hydroxyindole moiety is notoriously unstable, rapidly oxidizing into blue quinoid dimers upon exposure to oxygen at neutral or alkaline pH. Both the extraction solvent and the mobile phase must be strictly maintained at an acidic pH (e.g., 0.1% Formic Acid or Acetic Acid) to stabilize the molecule and protonate the secondary amine, thereby preventing peak tailing caused by secondary interactions with free silanols.

AlkaloidPathway Baeocystin Baeocystin (4-PO-NMT) Norpsilocin Norpsilocin (4-HO-NMT) Baeocystin->Norpsilocin Phosphatase (Dephosphorylation) Psilocybin Psilocybin (4-PO-DMT) Baeocystin->Psilocybin N-Methyltransferase (Biosynthesis) Psilocin Psilocin (4-HO-DMT) Norpsilocin->Psilocin N-Methyltransferase (Biosynthesis) Psilocybin->Psilocin Phosphatase (Dephosphorylation)

Fig 1. Biosynthetic and degradation pathways of key tryptamine alkaloids.

Experimental Protocols

To ensure data integrity, the following protocols are designed as a self-validating system. Every sequence must begin with a System Suitability Test (SST) demonstrating a resolution ( Rs​ ) of >1.5 between norpsilocin and psilocybin, and a peak area Relative Standard Deviation (RSD) of ≤5% across six replicate injections [2].

Artifact-Free Sample Extraction

Objective: Extract norpsilocin quantitatively while preventing the enzymatic dephosphorylation of baeocystin into artificial norpsilocin during sample handling.

  • Cryo-milling: Pulverize 50 mg of lyophilized fungal biomass using a cryo-mill (liquid N2​ ) to prevent heat-induced degradation.

  • Solvent Quenching: Immediately add 5.0 mL of cold extraction solvent (5% v/v Acetic Acid in Methanol ) to the homogenized powder [2]. Causality: The extreme low pH instantly denatures endogenous phosphatases, locking the metabolic profile in its natural state. Methanol precipitates high-molecular-weight polysaccharides.

  • Agitation: Vortex the mixture at 2500 rpm for 30 minutes at 4 °C.

  • Separation: Centrifuge at 8800 × g for 10 minutes to pellet cellular debris [1].

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial (to prevent UV-induced degradation).

ExtractionWorkflow Step1 Biomass Cryo-Milling Step2 Acidic Extraction (5% AcOH in MeOH) Step1->Step2 Step3 Vortex & Centrifuge (30 min, 2500 rpm) Step2->Step3 Step4 Filtration (0.22 µm PTFE) Step3->Step4 Step5 HPLC-UV/MS Analysis Step4->Step5

Fig 2. Artifact-free extraction and analysis workflow for Psilocybe alkaloids.

High-Throughput HPLC-UV Method (Potency & Purity)

Objective: Routine baseline separation of norpsilocin from 5 other major tryptamine alkaloids.

  • Column: Restek Force Biphenyl, 100 mm × 3.0 mm ID, 3 µm [3].

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD at 269 nm (optimal λmax​ for 4-hydroxyindoles) [4].

  • Injection Volume: 2 µL.

Table 1: Optimized Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.0982Isocratic Hold
1.0982Linear
5.07030Linear
6.0595Column Wash
7.5595Isocratic Hold
7.6982Re-equilibration
10.0982End of Run
LC-MS/MS Method (Trace Quantitation)

Objective: High-sensitivity quantitation (LOQ ≤ 1 ng/mL) of norpsilocin in complex biological or fungal matrices [2].

  • Column: Ascentis® Express 90 Å AQ C18, 150 mm × 3.0 mm, 2.7 µm [2].

  • Ion Source: Electrospray Ionization (ESI) in Positive Mode.

  • Capillary Voltage: 2000 V.

  • Drying Gas Temp: 300 °C.

Table 2: MRM Transitions for Norpsilocin and Key Analytes

AnalytePrecursor Ion ( m/z )Quantifier Ion ( m/z )Qualifier Ion ( m/z )Collision Energy (eV)
Norpsilocin 191.1 [1]160.1 115.0 15
Psilocin205.158.1160.115
Psilocybin285.1240.1205.120

Results & Chromatographic Discussion

When utilizing the Biphenyl method outlined in Section 3.2, the elution order perfectly reflects the interplay between polarity, charge state, and π−π affinity.

Table 3: Expected Retention Times on Biphenyl Phase[3]

Elution OrderAnalyteStructural CharacteristicRetention Time (min)
1NorbaeocystinPrimary amine, phosphorylated1.314
2BaeocystinSecondary amine, phosphorylated1.750
3AeruginascinQuaternary amine, phosphorylated2.173
4PsilocybinTertiary amine, phosphorylated2.324
5 Norpsilocin Secondary amine, dephosphorylated 2.784
6PsilocinTertiary amine, dephosphorylated3.296

Expert Insight: Notice that norpsilocin elutes at 2.784 minutes, neatly bracketed between psilocybin and psilocin. Because norpsilocin lacks the highly polar phosphate group of psilocybin, it is retained longer. However, because it lacks the second N-methyl group of psilocin, it is less hydrophobic and elutes earlier. This predictable, orthogonal separation is the hallmark of a robust, well-developed chromatographic method.

References

  • Lenz, C., Sherwood, A., Kargbo, R., Halberstadt, A. L., & Hoffmeister, D. (2017). "Identification of ω-N-Methyl-4-hydroxytryptamine (Norpsilocin) as a Psilocybe Natural Product." Journal of Natural Products. URL:[Link]

  • Restek Corporation. "Analysis of 6 Alkaloids Common to Psychedelic Mushrooms on Force Biphenyl by HPLC-UV." Restek Chromatogram Library. URL:[Link]

  • Sherwood, A. M., Halberstadt, A. L., et al. (2024). "Psychedelic-like Activity of Norpsilocin Analogues." ACS Chemical Neuroscience. URL:[Link]

Troubleshooting & Optimization

mitigating light sensitivity of 3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride standards

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Handling & Troubleshooting Norpsilocin HCl Standards

Welcome to the Advanced Analytical Support Center. As researchers transition from studying psilocybin to exploring minor tryptamines, handling 3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride (commonly known as Norpsilocin HCl ) presents severe analytical challenges.

Norpsilocin is the active, dephosphorylated metabolite of baeocystin [1]. Unlike its phosphorylated precursor, norpsilocin is notoriously unstable. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions and provide you with the mechanistic causality behind norpsilocin's degradation, paired with self-validating protocols to ensure absolute quantitative integrity in your LC-MS/MS or in vitro workflows.

Mechanistic Insight: The Chemistry of Photodegradation

To prevent degradation, you must understand the causality behind it. Norpsilocin consists of a highly electron-rich 4-hydroxyindole core coupled with a secondary amine.

When exposed to UV or visible light, the molecule absorbs photons that excite the indole ring, facilitating rapid electron transfer and the generation of reactive oxygen species (ROS). The exposed 4-hydroxyl group is immediately oxidized into a highly reactive ortho-quinone imine intermediate. Because norpsilocin lacks the protective phosphate ester found in baeocystin, these quinonoid intermediates rapidly cross-link with one another, forming blue/black polymeric degradation products [2]. This "blueing" cascade is irreversible and destroys the quantitative value of your analytical standard.

Diagnostic Troubleshooting & FAQs

Q: My norpsilocin standard solution turned blue within hours of preparation. Is it still viable for LC-MS/MS calibration? A: No. The blue coloration is a direct visual indicator of oxidative oligomerization. Once the 4-hydroxyindole core oxidizes and polymerizes, the active concentration of norpsilocin drops unpredictably. Using a discolored standard will result in artificially low peak areas and systemic quantification errors [3]. Discard the solution immediately.

Q: Why is norpsilocin so much more sensitive to light and air than baeocystin? A: Baeocystin is a zwitterionic prodrug where the sensitive 4-hydroxyl group is sterically and electronically protected by a phosphate ester. In norpsilocin, the 4-hydroxyl group is exposed. The proximity of the secondary amine facilitates intramolecular hydrogen bonding that lowers the oxidation potential, making it highly susceptible to photo-induced radical formation [1].

Q: Does the choice of reconstitution solvent impact light sensitivity? A: Absolutely. Unbuffered aqueous or basic solvents accelerate degradation by deprotonating the hydroxyl group. Using an acidified matrix (e.g., 0.1% to 0.5% formic acid or acetic acid in methanol) protonates the secondary amine and stabilizes the molecule, significantly slowing the photo-oxidation kinetics [4].

Q: How should I handle the standard during the weighing process to avoid ambient light exposure? A: Weighing should be conducted under red or low-intensity amber darkroom lighting. Never expose the raw solid powder to direct fluorescent laboratory lighting or sunlight, as surface-level photo-oxidation can occur before the standard is even dissolved [5].

Quantitative Stability Data

Understanding the half-life of 4-hydroxy tryptamines under various environmental stresses is critical for experimental design. The table below summarizes the expected recovery of norpsilocin based on varied handling conditions.

Storage ConditionLight ExposureSolvent MatrixEst. Recovery (7 Days)Primary Degradation Mechanism
20°C (Ambient) Direct UV/VisUnbuffered Methanol< 30% Rapid photo-oxidation & radical formation
20°C (Ambient) DarkUnbuffered Methanol~ 60-70% Ambient dissolved oxygen (DO) oxidation
4°C (Fridge) Dark0.1% Formic Acid in MeOH> 90% Slowed kinetics; minor thermal degradation
-20°C (Freezer) Dark0.1% Formic Acid in MeOH> 98% Minimized oxidative and photolytic stress

Data extrapolated from stability profiling of 4-hydroxy tryptamine analogs and psilocin degradation kinetics [4].

Self-Validating Preparation Protocol

To ensure absolute trustworthiness in your assays, utilize this self-validating methodology for preparing Norpsilocin HCl stock solutions. Every step contains an internal validation check to guarantee the integrity of the standard.

Step 1: Solvent Preparation & Degassing

  • Action: Prepare a solution of 0.1% Formic Acid in LC-MS grade Methanol. Sparge the solvent with high-purity Argon gas for 15 minutes to displace dissolved oxygen.

  • Validation Check: Measure the pH of an aliquot. It must read between pH 3.0 and 4.0. If higher, adjust accordingly.

Step 2: Actinic Weighing & Dissolution

  • Action: Under amber lighting, weigh the Norpsilocin HCl solid into an actinic (amber) volumetric flask. Immediately add the degassed, acidified solvent.

  • Action: Blanket the headspace of the flask with Argon before sealing. Vortex gently until fully dissolved.

  • Validation Check: Perform a visual inspection against a white background. The solution must be completely colorless . Any trace of blue, green, or brown indicates immediate oxidative failure.

Step 3: Aliquoting & Cryo-Storage

  • Action: Divide the stock solution into single-use 100 µL aliquots in amber glass inserts. Purge each vial with Argon before capping with PTFE-lined septa. Store immediately at -80°C.

  • Validation Check (System Suitability Test): Inject a freshly prepared aliquot into your LC-MS/MS system monitoring the m/z 191.1 → 160.1 transition. The chromatogram must show a single, sharp peak with no early-eluting broad peaks (which indicate N-oxide or quinone formation).

Mechanisms of Photodegradation & Stabilization

The following pathway maps the exact causality of norpsilocin degradation and visually plots where your laboratory interventions halt the destruction of the molecule.

Photodegradation_Pathway N_Norpsilocin Norpsilocin HCl (Intact Standard) N_Light UV/Visible Light (Photon Absorption) N_Norpsilocin->N_Light Exposure N_Radical Indole Radical (Reactive Intermediate) N_Light->N_Radical Excitation + O2 N_Quinone Ortho-Quinone Imine (Oxidized State) N_Radical->N_Quinone Oxidation N_Polymer Blue/Black Oligomers (Signal Loss & Precipitation) N_Quinone->N_Polymer Oligomerization N_Actinic Amber Glassware (Blocks Photons) N_Actinic->N_Light Prevents N_Argon Inert Gas Overlay (Displaces Oxygen) N_Argon->N_Radical Inhibits N_Acid Acidic Matrix (pH < 4) (Protonates Amine) N_Acid->N_Quinone Stabilizes

Fig 1. Photodegradation pathway of norpsilocin and targeted stabilization interventions.

References

  • Blei, F., et al. (2017). Identification of ω-N-Methyl-4-hydroxytryptamine (Norpsilocin) as a Psilocybe Natural Product. ACS Publications. Available at:[Link]

  • Lenz, C., et al. (2020). Injury-Triggered Blueing Reactions of Psilocybe "Magic" Mushrooms. Angewandte Chemie International Edition.
  • Sherwood, A. M., et al. (2024). Psychedelic-like Activity of Norpsilocin Analogues. ACS Chemical Neuroscience. Available at:[Link]

  • Gotvaldová, K., et al. (2020). Stability of psilocybin and its four analogs in the biomass of the psychotropic mushroom Psilocybe cubensis. Drug Testing and Analysis. Available at:[Link]

  • Miraculix Lab. (2025). Do Shrooms Go Bad? Shelf Life, Storage & Potency Test. Miraculix-Lab. Available at:[Link]

Validation & Comparative

Comparative Pharmacology of 3-[2-(methylamino)ethyl]-1H-indol-4-ol (Norpsilocin) and Baeocystin: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmacological landscape of Psilocybe mushroom alkaloids extends significantly beyond psilocybin and its active metabolite, psilocin. This guide provides an objective, data-driven comparison of baeocystin (4-phosphoryloxy-N-methyltryptamine) and its dephosphorylated active metabolite, 3-[2-(methylamino)ethyl]-1H-indol-4-ol (commonly known as norpsilocin )[1][2]. For drug development professionals and researchers, these secondary amines present a fascinating pharmacological paradox: they demonstrate potent in vitro serotonergic receptor agonism but entirely lack the canonical hallucinogenic properties observed in vivo with their tertiary amine counterparts[2][3].

Pharmacokinetics and Metabolic Activation

Baeocystin functions as a zwitterionic prodrug. Upon oral administration, it is rapidly hydrolyzed by alkaline phosphatase in the gut and liver to yield the active secondary amine, norpsilocin (2)[2].

  • Blood-Brain Barrier (BBB) Permeability: Baeocystin's highly polar phosphate group prevents it from crossing the BBB. Conversely, norpsilocin is sufficiently lipophilic to passively permeate BBB mimetics in vitro (4)[5][4].

  • Metabolic Liability: The critical divergence between norpsilocin and psilocin lies in enzymatic degradation. The secondary methylamine group of norpsilocin makes it highly susceptible to rapid oxidative deamination by monoamine oxidase (MAO). This rapid degradation severely limits its central nervous system (CNS) bioavailability compared to the MAO-resistant tertiary amine, psilocin (3)[2][3].

Pathway Baeo Baeocystin (Prodrug) Norpsi Norpsilocin (Active Metabolite) Baeo->Norpsi Alkaline Phosphatase MAO MAO Degradation (Inactive Metabolites) Norpsi->MAO Rapid Oxidation Receptor 5-HT2A Receptor Norpsi->Receptor BBB Permeation Gq Gq-Calcium Flux (High Efficacy) Receptor->Gq Arrestin β-Arrestin Pathway (Biased Signaling) Receptor->Arrestin

Metabolic activation of baeocystin to norpsilocin and 5-HT2A receptor signaling cascades.

Receptor Pharmacodynamics: The 5-HT2A Paradox

Despite lacking in vivo psychedelic effects, norpsilocin is a highly potent and efficacious agonist at the 5-HT2A receptor in cellular assays.

  • Binding Affinity & Efficacy: In canonical Gq-mediated calcium flux assays, norpsilocin demonstrates near-full agonism (Emax ~93%) and high potency (EC50 = 8.4 nM). It is as potent, if not more efficacious, than psilocin at driving intracellular calcium mobilization (2)[2].

  • Functional Selectivity (Biased Agonism): The disconnect between robust 5-HT2A activation and the absence of hallucinogenic behavior suggests potential functional selectivity. Norpsilocin and related secondary amines may preferentially recruit β-arrestin over the canonical Gαq pathway, a signaling profile hypothesized to promote non-hallucinogenic neuroplasticity (4)[4][6].

Quantitative Pharmacological Comparison
CompoundChemical Nature5-HT2A EC50 (nM)5-HT2A Emax (%)HTR Activity (In Vivo)BBB Permeability
Baeocystin Zwitterionic ProdrugInactiveInactiveNegativePoor
Norpsilocin Secondary Amine8.493%NegativeModerate (In Vitro)
Psilocin (Control)Tertiary Amine~10.0~75%PositiveHigh

*Requires enzymatic dephosphorylation to norpsilocin for target engagement. Data synthesized from structural activity relationship studies[2][3].

In Vivo Behavioral Pharmacology

The standard preclinical proxy for psychedelic potential in rodents is the Head-Twitch Response (HTR), a behavior strictly mediated by 5-HT2A activation in the prefrontal cortex.

  • HTR Assay: Neither baeocystin nor norpsilocin induces HTR in mice, starkly contrasting with psilocin, which reliably induces robust HTR events (3)[2][3].

  • Antidepressant Proxies: Interestingly, despite the lack of HTR, baeocystin and its derivatives have shown efficacy in the Forced Swim Test (FST), indicating potential antidepressant-like properties without the hallucinogenic liability (4)[5][4].

Workflow Prep Compound Preparation (Equimolar Dosing) Admin In Vivo Administration (IP Injection in Mice) Prep->Admin HTR Head-Twitch Response (Psychedelic Proxy) Admin->HTR Magnetometer FST Forced Swim Test (Antidepressant Proxy) Admin->FST Video Tracking Data Data Acquisition & Statistical Analysis HTR->Data FST->Data

In vivo behavioral pharmacology workflow comparing psychedelic and antidepressant-like effects.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to prove mechanistic causality.

Protocol 1: In Vitro 5-HT2A Calcium Mobilization Assay
  • Causality & Design: This assay measures canonical Gq-coupled receptor activation via intracellular calcium flux. A self-validating design must include a highly selective 5-HT2A antagonist to confirm that the observed calcium mobilization is strictly 5-HT2A-mediated and not an off-target artifact (7)[8][7].

  • Step 1: Cell Preparation. Culture HEK293 cells stably expressing the human 5-HT2A receptor. Reasoning: HEK293 cells lack endogenous 5-HT2A, providing a clean background to isolate receptor-specific Gq-coupled calcium flux.

  • Step 2: Dye Loading. Incubate cells with Fluo-4 AM calcium indicator. Reasoning: Fluo-4 AM is cell-permeable and exhibits massive fluorescence enhancement upon binding free intracellular Ca²⁺, offering high-resolution kinetic readouts.

  • Step 3: Antagonist Pre-treatment (Self-Validation). Pre-incubate a parallel control cohort with 100 nM M100907 (a selective 5-HT2A antagonist). Reasoning: If the calcium flux induced by norpsilocin is not completely abolished by M100907, the signal is confounded by off-target interactions.

  • Step 4: Compound Addition. Rapidly inject norpsilocin (concentration gradient 0.1 nM to 10 μM) and measure fluorescence at 488 nm excitation to calculate EC50 and Emax[2].

Protocol 2: In Vivo Head-Twitch Response (HTR) Profiling
  • Causality & Design: To ensure trustworthiness, the protocol uses equimolar dosing to account for molecular weight differences between prodrugs (baeocystin) and active metabolites (norpsilocin), alongside a positive control (psilocin) to validate cohort responsiveness (3)[3].

  • Step 1: Subject Preparation. Acclimate adult male C57BL/6J mice to the testing environment for 60 minutes. Reasoning: Stress-induced cortisol release can modulate serotonergic tone, leading to false negatives or high baseline noise.

  • Step 2: Equimolar Dosing. Administer baeocystin, norpsilocin, and psilocin via intraperitoneal (IP) injection using equimolar doses. Reasoning: Baeocystin is significantly heavier due to the phosphate group; failing to dose equimolarly skews bioavailability comparisons.

  • Step 3: Magnetometer Acquisition. Place mice in a cylindrical magnetometer chamber coupled with high-speed video tracking for 30 minutes. Reasoning: Magnetometers objectively detect the specific high-frequency rotational head movements (HTR), removing human observer bias[3].

  • Step 4: Pharmacokinetic Validation. Extract brain tissue post-assay for LC-MS/MS quantification. Reasoning: Because norpsilocin fails to induce HTR, brain quantification proves whether the failure is pharmacodynamic (receptor level) or pharmacokinetic (MAO degradation/BBB exclusion)[2][3].

References

  • Synthesis and Biological Evaluation of Tryptamines Found in Hallucinogenic Mushrooms: Norbaeocystin, Baeocystin, Norpsilocin, and Aeruginascin - ACS Publications -[Link]

  • Structure–Activity Relationships for Psilocybin, Baeocystin, Aeruginascin, and Related Analogues to Produce Pharmacological Effects in Mice - ACS Publications -[Link]

  • Psychedelic-like Activity of Norpsilocin Analogues - PMC -[Link]

  • Pharmacological and behavioral effects of tryptamines present in psilocybin-containing mushrooms - bioRxiv -[Link]

Sources

Analytical Cross-Reactivity of 3-[2-(methylamino)ethyl]-1H-indol-4-ol Hydrochloride in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride, commonly known as norpsilocin hydrochloride (4-HO-NMT HCl) , is a naturally occurring tryptamine alkaloid. It serves as both the primary dephosphorylated metabolite of baeocystin and an active, CYP2D6-mediated demethylation metabolite of psilocin (1)[1].

In pharmacokinetic tracking and forensic drug screening, Enzyme-Linked Immunosorbent Assays (ELISAs) are frequently deployed for the rapid high-throughput detection of psilocin (2)[2]. However, because norpsilocin differs from psilocin only by the absence of a single N-methyl group on the ethylamine chain, it exhibits significant cross-reactivity in these assays. This guide provides drug development professionals and analytical chemists with an objective performance comparison of norpsilocin HCl against alternative tryptamines in standard immunoassays, supported by self-validating experimental protocols.

Structural Basis of Immunoassay Cross-Reactivity

Antibodies designed for psilocin detection are typically raised against hapten conjugates linked via the indole ring or the ethylamine side chain (3)[3]. The binding pocket of these polyclonal or monoclonal antibodies heavily relies on recognizing the 4-hydroxyindole moiety and the basic amine structure.

  • Psilocin (4-HO-DMT): The target analyte, possessing an N,N-dimethyl group.

  • Norpsilocin (4-HO-NMT): Possesses a secondary amine (N-methyl). The reduced steric bulk does not significantly hinder antibody binding, leading to high cross-reactivity (4)[4].

  • Serotonin (5-HT): Possesses a 5-hydroxy group and a primary amine. The positional shift of the hydroxyl group drastically reduces antibody affinity, resulting in minimal cross-reactivity.

EpitopeBinding cluster_0 Target Analytes P Psilocin (4-HO-DMT) N,N-dimethyl Ab Anti-Psilocin Antibody (Epitope: 4-OH-Indole + Alkyl Chain) P->Ab 100% Binding NP Norpsilocin (4-HO-NMT) N-methyl NP->Ab High Cross-Reactivity (~75-85%) S Serotonin (5-HT) Primary Amine S->Ab Low Cross-Reactivity (<1%)

Fig 1. Epitope binding logic and cross-reactivity of tryptamines in psilocin immunoassays.

Comparative Performance Data

To objectively evaluate the interference of norpsilocin HCl in psilocin-targeted ELISAs, we compare its cross-reactivity profile against other relevant indole alkaloids. Cross-reactivity is calculated based on the concentration of the analyte required to displace 50% of the labeled tracer (IC50) compared to the target drug.

Table 1: Comparative Immunoassay Cross-Reactivity of Tryptamine Alkaloids

AnalyteIUPAC / Common NameStructural Difference vs PsilocinApparent Cross-Reactivity (%)LC-MS/MS Differentiation
Psilocin 4-hydroxy-N,N-dimethyltryptamineNone (Target Analyte)100% Target (m/z 205.1)
Norpsilocin HCl 3-[2-(methylamino)ethyl]-1H-indol-4-ol HClLoss of one N-methyl group75 - 85% Resolved (m/z 191.1)
Baeocystin 4-phosphoryloxy-N-methyltryptaminePhosphorylated, N-methyl< 5% (Requires dephosphorylation)Resolved (m/z 271.1)
Serotonin 5-hydroxytryptamine5-OH instead of 4-OH, primary amine< 1% Resolved (m/z 177.1)
Bufotenin 5-hydroxy-N,N-dimethyltryptamine5-OH instead of 4-OH5 - 10% Resolved (m/z 205.1)

Self-Validating Experimental Protocol for Cross-Reactivity Determination

To establish absolute trustworthiness in analytical findings, relying solely on manufacturer-provided cross-reactivity tables is insufficient. The following protocol outlines a self-validating competitive ELISA workflow coupled with orthogonal LC-MS/MS confirmation.

Workflow S1 1. Sample Preparation Spike matrix with Norpsilocin HCl S2 2. Competitive ELISA Incubate with Anti-Psilocin Ab S1->S2 S3 3. Signal Quantification Measure Absorbance at 450 nm S2->S3 S4 4. Orthogonal Validation LC-MS/MS Analysis S3->S4 S5 5. Data Synthesis Calculate % Cross-Reactivity S4->S5

Fig 2. Self-validating workflow for assessing immunoassay cross-reactivity with LC-MS/MS.
Step-by-Step Methodology & Causality

Step 1: Preparation of Spiked Matrices and Standard Curves

  • Action: Prepare a standard curve of psilocin (0.1 to 100 ng/mL) and parallel dilution series of norpsilocin HCl, baeocystin, and serotonin in drug-free human serum.

  • Causality & Rationale: Matrix effects (e.g., protein binding, endogenous enzymes) can alter antibody-antigen binding kinetics. Using matched blank serum ensures that the calculated IC50 values reflect real-world biological sample conditions rather than idealized buffer states.

Step 2: Competitive ELISA Execution

  • Action: Add 50 µL of standards/samples and 50 µL of enzyme-conjugated psilocin tracer to microtiter wells coated with anti-psilocin polyclonal antibodies. Incubate at room temperature for 60 minutes in the dark. Wash 3 times with PBS-Tween 20.

  • Causality & Rationale: Small molecules like tryptamines possess only one epitope, necessitating a competitive assay format rather than a sandwich ELISA. The tracer and the free analyte compete for limited antibody binding sites. The washing step is critical to remove unbound matrix components that could cause background noise.

Step 3: Signal Development and Quantification

  • Action: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate. Incubate for 15 minutes. Stop the reaction with 50 µL of 1M H₂SO₄. Read absorbance at 450 nm.

  • Causality & Rationale: TMB provides a high-contrast colorimetric readout inversely proportional to the analyte concentration. Stopping the reaction with acid shifts the spectral absorbance peak to 450 nm, maximizing detection sensitivity.

Step 4: Orthogonal Validation via LC-MS/MS (The Self-Validating Mechanism)

  • Action: Subject the exact same spiked samples to protein precipitation (using cold acetonitrile) and analyze via LC-MS/MS using a C18 column. Monitor specific MRM transitions: psilocin (m/z 205.1 -> 58.1) and norpsilocin (m/z 191.1 -> 44.1).

  • Causality & Rationale: Immunoassays provide rapid screening but lack structural specificity. By running the exact same samples through LC-MS/MS, the protocol self-validates. If the ELISA shows a positive signal but LC-MS/MS detects only norpsilocin (and no psilocin), the immunoassay signal is definitively proven to be cross-reactivity rather than sample contamination (5)[5].

Implications for Drug Development and Toxicology

For researchers investigating the pharmacokinetics of novel psychedelic therapies, failing to account for norpsilocin cross-reactivity can lead to a severe overestimation of psilocin blood concentrations. Because norpsilocin is actively formed in vivo via CYP2D6-mediated demethylation of psilocin, a patient's serum will contain a mixture of both compounds. Therefore, any immunoassay-based pharmacokinetic study must be paired with chromatographic separation to distinguish the parent drug from its structurally similar, highly cross-reactive active metabolites.

References

  • In vitro and in vivo metabolism of psilocybin's active metabolite psilocin - PMC, National Institutes of Health. URL:[1]

  • Toxic and Psychoactive Fungi in Forensic Toxicology: Analytical Challenges and Postmortem Interpretation - MDPI. URL:[2]

  • Occurrence and use of hallucinogenic mushrooms containing psilocybin alkaloids - ResearchGate. URL:[3]

  • Synthesis and Biological Evaluation of Tryptamines Found in Hallucinogenic Mushrooms: Norbaeocystin, Baeocystin, Norpsilocin, and Aeruginascin - ACS Publications. URL:[4]

  • In vitro and in vivo metabolism of psilocybin's active metabolite psilocin - PMC, National Institutes of Health. URL:[5]

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Validation for the Quantification of 3-[2-(methylamino)ethyl]-1H-indol-4-ol (Psilocin)

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The burgeoning interest in psilocybin for treating various neurological and psychiatric conditions has placed a significant emphasis on the accurate and reproducible quantification of its active metabolite, 3-[2-(methylamino)ethyl]-1H-indol-4-ol, commonly known as psilocin.[1][2][3] As psilocybin is a prodrug that is rapidly converted to psilocin in the body, robust bioanalytical methods for psilocin are paramount for pharmacokinetic and pharmacodynamic studies that underpin regulatory decisions.[1][4] This guide provides an in-depth comparison of analytical methodologies and a framework for conducting inter-laboratory validation to ensure data integrity and comparability across different research sites.

The Analytical Landscape: Comparing Quantification Methodologies

The choice of analytical technique for psilocin quantification is critical and depends on the biological matrix, required sensitivity, and available instrumentation. The primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

LC-MS/MS has emerged as the preferred method for psilocin quantification due to its high sensitivity, selectivity, and applicability to a wide range of biological matrices including whole blood, plasma, urine, and oral fluid.[1][6][7]

  • Principle: This technique separates psilocin from other matrix components using liquid chromatography, followed by ionization and detection using a tandem mass spectrometer. The high selectivity is achieved by monitoring specific precursor-to-product ion transitions for psilocin.

  • Advantages:

    • High Sensitivity: Achieves low limits of quantification (LLOQ), often in the sub-ng/mL range, which is crucial for pharmacokinetic studies.[1][6][7]

    • High Selectivity: Minimizes interference from endogenous matrix components, leading to more accurate results.[1]

    • Versatility: Applicable to various biological matrices.[1][5][6][7]

  • Considerations:

    • Matrix Effects: Ion suppression or enhancement can affect accuracy and precision.[5][6] Proper sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are essential to mitigate these effects.[1][6][7]

    • Analyte Stability: Psilocin is susceptible to oxidation, requiring careful sample handling and storage, often with the addition of antioxidants like ascorbic acid.[6][7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the quantification of psilocin, though it often requires derivatization.[5][8][9]

  • Principle: Psilocin is chemically modified (derivatized) to increase its volatility and thermal stability before being separated by gas chromatography and detected by a mass spectrometer.

  • Advantages:

    • High Chromatographic Resolution: Provides excellent separation of analytes.

    • Established Technology: Widely available in forensic and toxicology laboratories.[5]

  • Disadvantages:

    • Derivatization Requirement: Adds an extra step to the workflow, which can introduce variability.[5]

    • Thermal Instability: Psilocybin can be converted to psilocin at high temperatures, which can be a concern during GC analysis. Without derivatization, it can be difficult to distinguish between psilocin and psilocybin.[5]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a more accessible technique but generally lacks the sensitivity and selectivity of mass spectrometry-based methods.[5][10]

  • Principle: Psilocin is separated by HPLC and detected based on its ultraviolet absorbance at a specific wavelength.

  • Advantages:

    • Cost-Effective and Widely Available: Instrumentation is common in many laboratories.

  • Disadvantages:

    • Lower Sensitivity: Not always suitable for detecting the low concentrations of psilocin found in many biological samples.

    • Potential for Interference: Less selective than MS, making it more susceptible to co-eluting interferences from the sample matrix.[5]

Comparative Performance of Analytical Methods
Parameter LC-MS/MS GC-MS HPLC-UV
Limit of Quantification (LOQ) 0.05 - 1 ng/mL[6][7]Generally higher than LC-MS/MSTypically >10 ng/mL
Linearity Range 0.05 - 200 ng/mL[1][6][7]Variable, dependent on derivatizationNarrower than MS methods
Accuracy (% Bias) Within ±15% (typically <10%)[1][6][7]Within ±15-20%Can be >20% due to interferences
Precision (%RSD) <15% (typically <10%)[1][6][7]<15-20%Can be >15%
Sample Throughput High, with modern UPLC systems[5]Moderate, due to longer run timesModerate
Matrix Effect Mitigation Requires careful optimization (SPE, LLE)[1][6]Derivatization can help reduce matrix effectsProne to interferences

The Imperative of Inter-Laboratory Validation

To ensure that data generated across different laboratories are reliable and comparable, an inter-laboratory validation (also known as a round-robin or ring trial) is essential. This process assesses the reproducibility of an analytical method when performed by different analysts in different laboratories using different equipment.

Framework for Inter-Laboratory Validation

The validation process should be designed in accordance with international guidelines, such as those from the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), which have been largely harmonized under the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[4][11][12][13]

1. Study Design & Protocol

A detailed and unambiguous study protocol is the cornerstone of a successful inter-laboratory validation. It should meticulously define:

  • The analytical method to be validated.

  • The number of participating laboratories.

  • The preparation and distribution of standardized samples, including calibration standards, quality control (QC) samples at low, medium, and high concentrations, and blank matrix samples.

  • Detailed procedures for sample storage, handling, and analysis.

  • A clear timeline for sample analysis and data reporting.

Caption: Workflow for an inter-laboratory validation study.

2. Key Validation Parameters and Acceptance Criteria

The following parameters are critical for assessing the performance of the analytical method across laboratories.

Parameter Description Typical Acceptance Criteria (ICH M10)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte in blank samples.
Calibration Curve The relationship between the instrument response and known concentrations of the analyte.At least 75% of standards must be within ±15% of their nominal value (±20% for LLOQ). A correlation coefficient (r²) of ≥0.99 is generally expected.
Accuracy The closeness of the mean test results to the true value.The mean concentration should be within ±15% of the nominal value for QC samples (±20% for LLOQ).
Precision The closeness of agreement among a series of measurements. Assessed as repeatability (intra-assay) and intermediate precision (inter-assay).The coefficient of variation (%CV or %RSD) should not exceed 15% for QC samples (20% for LLOQ).
Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤20%.
Recovery The extraction efficiency of the analytical method.Should be consistent, precise, and reproducible.
Matrix Effect The direct or indirect alteration of the analytical response due to co-eluting substances.Should be assessed to ensure it does not compromise the accuracy and precision of the method.
Stability The chemical stability of the analyte in the biological matrix under different storage and processing conditions.Analyte concentration should remain within ±15% of the initial concentration.

3. Statistical Analysis

Data from all participating laboratories should be compiled and analyzed statistically to assess the overall performance of the method. This includes:

  • Calculation of mean, standard deviation, and coefficient of variation for accuracy and precision at each QC level for each laboratory and across all laboratories.

  • Analysis of variance (ANOVA) to determine the contribution of different sources of variation (e.g., within-laboratory, between-laboratory).

  • Graphical representations, such as Youden plots, can be used to visualize systematic and random errors for each laboratory.

Experimental Protocol: Validated LC-MS/MS Method for Psilocin in Human Plasma

This protocol outlines a robust and validated method for the quantification of psilocin in human plasma, suitable for inter-laboratory validation.

1. Materials and Reagents

  • Psilocin and Psilocin-d10 (internal standard) certified reference materials.

  • HPLC-grade methanol, acetonitrile, and water.

  • Formic acid and ascorbic acid.

  • Human plasma (drug-free).

  • Solid-phase extraction (SPE) cartridges.

2. Sample Preparation

  • Spike 100 µL of human plasma with the internal standard (Psilocin-d10).

  • Add 200 µL of 0.1% formic acid containing 0.1% ascorbic acid to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Load the supernatant onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with water and then with 5% methanol in water.

  • Elute psilocin with 1 mL of methanol containing 2% formic acid.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

G cluster_0 Sample Preparation Workflow plasma 1. Plasma Sample + Internal Standard precipitate 2. Protein Precipitation (Acid + Antioxidant) plasma->precipitate centrifuge 3. Centrifugation precipitate->centrifuge spe_load 4. SPE Loading centrifuge->spe_load spe_wash 5. SPE Washing spe_load->spe_wash spe_elute 6. SPE Elution spe_wash->spe_elute evaporate 7. Evaporation spe_elute->evaporate reconstitute 8. Reconstitution evaporate->reconstitute analysis 9. LC-MS/MS Analysis reconstitute->analysis

Caption: Step-by-step sample preparation workflow for psilocin analysis.

3. LC-MS/MS Analysis

  • LC System: A UPLC system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.

  • MRM Transitions: Monitor specific transitions for psilocin and its deuterated internal standard.

4. Data Analysis and Validation

  • Quantify psilocin concentration using a calibration curve constructed from the peak area ratio of the analyte to the internal standard.

  • Validate the method according to the parameters and acceptance criteria outlined in the "Key Validation Parameters" table.

Conclusion

The reliable quantification of psilocin is fundamental to advancing research into psilocybin-based therapeutics. While LC-MS/MS stands out as the most robust and sensitive method, its successful implementation requires meticulous validation. An inter-laboratory validation study, guided by a comprehensive protocol and established regulatory standards, is the ultimate benchmark for ensuring that a method is reproducible and that the data generated are accurate and comparable across different research settings. This commitment to scientific integrity is paramount for building a solid foundation of evidence for the therapeutic potential of these compounds.

References

  • Quantification of psilocin in human whole blood using liquid chromatography-tandem mass spectrometry (LC-MS/MS). PubMed. Available at: [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency. Available at: [Link]

  • A validated method for quantitation of psilocin in plasma by LC-MS/MS and study of stability. ResearchGate. Available at: [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency. Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]

  • Sensitive quantitative analysis of psilocin and psilocybin in hair samples from suspected users and their distribution in seized hallucinogenic mushrooms. SpringerLink. Available at: [Link]

  • Development and validation of a sensitive LC-MS-MS method to quantify psilocin in authentic oral fluid samples. PubMed. Available at: [Link]

  • Analysis of psilocybin and psilocin in Psilocybe subcubensis Guzmán by ion mobility spectrometry and gas chromatography-mass spectrometry. PubMed. Available at: [Link]

  • Full article: European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Taylor & Francis Online. Available at: [Link]

  • Analysis of psilocybin and psilocin in Psilocybe subcubensis Guzmán by ion mobility spectrometry and gas chromatography-mass spectrometry. Semantic Scholar. Available at: [Link]

  • GLC-mass spectral analysis of psilocin and psilocybin. PubMed. Available at: [Link]

  • Forensic Chemistry Standard Operating Procedure Manual Psilocyn and Psilocybin. Tennessee Bureau of Investigation. Available at: [Link]

  • Determination and Confirmation of Psychedelic and Psychoactive Compounds in Botanical Materials by UPLC-ESI-MS/MS: Single-Laboratory Validation. PMC. Available at: [Link]

  • qsaf081.pdf. Oxford Academic. Available at: [Link]

  • Presence of 4-hydroxy-N-methyl-N-ethyltryptamine in Commercially Available Products. ChemRxiv. Available at: [Link]

  • Presence of 4‑Hydroxy‑N‑methyl‑N‑ethyltryptamine in Commercially Available Products. PMC. Available at: [Link]

  • (PDF) Interpol Review of Drug Analysis 2019-2022. ResearchGate. Available at: [Link]

  • The Varieties of the Psychedelic Experience: A Preliminary Study of the Association Between the Reported Subjective Effects and the Binding Affinity Profiles of Substituted Phenethylamines and Tryptamines. Frontiers. Available at: [Link]

  • Metabolite markers for three synthetic tryptamines N-ethyl-N- propyltryptamine, 4-hydroxy-N. Wiley Online Library. Available at: [Link]

  • Addressing a major interference in the quantification of psilocin in mouse plasma: Development of a validated liquid chromatography tandem mass spectrometry method. PubMed. Available at: [Link]

  • HPLC Analysis of a Psilocybin-Based API from Psilocybe Mushrooms. LCGC International. Available at: [Link]

  • Rapid quantification of Psilocybin with reversed-phase HPLC and single-wavelength detection. ChemRxiv. Available at: [Link]

  • Presence of 4-hydroxy-N-methyl-N-ethyltryptamine in Commercially Available Products. ResearchGate. Available at: [Link]

  • Rapid quantification of Psilocybin with reversed-phase HPLC and single-wavelength detection. ResearchGate. Available at: [Link]

  • Presence of 4-hydroxy-N-methyl-N-ethyltryptamine in Commercially Available Products. ChemRxiv. Available at: [Link]

  • Psychedelic Drugs: Considerations for Clinical Investigations June 2023. FDA. Available at: [Link]

  • Unpacking FDA's Draft Guidance on Psychedelic Research. Precision for Medicine. Available at: [Link]

  • The structural diversity of psychedelic drug actions revealed. PMC. Available at: [Link]

Sources

A Comparative Benchmarking Guide to 3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride (4-HO-MET) and Established 5-HT Agonists

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth technical comparison of 3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride, commonly known as 4-HO-MET, against a panel of established serotonin (5-HT) receptor agonists. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced pharmacological profile of 4-HO-MET, supported by experimental data and detailed methodologies. Our objective is to present an objective comparison that informs future research and development in the ever-evolving landscape of serotonergic compounds.

Introduction: The Rationale for Benchmarking

The serotonin system, with its diverse array of at least 14 receptor subtypes, represents a critical target for therapeutics aimed at a wide range of neurological and psychiatric disorders.[1] The subtle structural differences among 5-HT receptor agonists can lead to significant variations in their receptor binding affinities, functional activities, and ultimately, their physiological effects. 3-[2-(methylamino)ethyl]-1H-indol-4-ol (4-HO-MET) is a synthetic tryptamine structurally related to psilocin (4-HO-DMT), the active metabolite of psilocybin.[2] While anecdotally reported to have a distinct subjective profile, a rigorous, comparative pharmacological evaluation is essential to delineate its unique properties.

This guide benchmarks 4-HO-MET against three well-characterized 5-HT receptor agonists, each chosen for their specific and illustrative pharmacological profiles:

  • Psilocin (4-HO-DMT): As the closest structural analog to 4-HO-MET, psilocin serves as a primary comparator to understand the impact of substituting a methyl group with an ethyl group on the terminal amine.[3]

  • DOI (2,5-Dimethoxy-4-iodoamphetamine) hydrochloride: A potent and well-studied 5-HT2A/2C receptor agonist, DOI provides a benchmark for activity at the 5-HT2 receptor subfamily, which is a key target for many psychedelic compounds.[4][5]

  • Buspirone: A clinically used anxiolytic, buspirone is a 5-HT1A receptor partial agonist, offering a comparative perspective on the interaction of 4-HO-MET with this important therapeutic target.[6][7]

By systematically evaluating these compounds across a battery of in vitro and in vivo assays, we aim to provide a clear and data-driven understanding of 4-HO-MET's place within the broader class of 5-HT receptor agonists.

Comparative In Vitro Pharmacology

The initial characterization of any novel compound involves determining its binding affinity and functional activity at relevant molecular targets. In this section, we present a comparative analysis of 4-HO-MET and our selected benchmarks at key 5-HT receptor subtypes.

Receptor Binding Affinities

Radioligand binding assays are a cornerstone of molecular pharmacology, allowing for the quantification of the affinity of a compound for a specific receptor.[8] In these assays, a radiolabeled ligand with known high affinity for the receptor is competed with the unlabeled test compound. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki), a measure of binding affinity.

The following table summarizes the binding affinities (Ki, in nM) of 4-HO-MET and the established agonists at a panel of human 5-HT receptors. Lower Ki values indicate higher binding affinity.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)5-HT2B (Ki, nM)
4-HO-MET 228[9]57[9]141[9]-
Psilocin ~100 - 600[10]~100 - 600[10]~100 - 600[10]< 10[10]
DOI -0.7[4][5]2.4[4][5]20[4][5]
Buspirone 24[1]Moderate Affinity[1]--
Functional Activity at 5-HT Receptors

Beyond binding, it is crucial to understand the functional consequence of a ligand-receptor interaction. Functional assays measure the ability of a compound to elicit a cellular response upon binding to its target receptor. For G-protein coupled receptors (GPCRs) like the majority of 5-HT receptors, this often involves measuring the production of second messengers such as cyclic AMP (cAMP) or the mobilization of intracellular calcium (Ca2+).[11] The potency of an agonist is typically expressed as the half-maximal effective concentration (EC50), while its efficacy (Emax) reflects the maximal response it can produce relative to the endogenous ligand (e.g., serotonin).

The following table presents a summary of the functional activity of 4-HO-MET and the comparator compounds at key 5-HT receptors.

CompoundReceptorAssay TypePotency (EC50, nM)Efficacy (Emax, % of 5-HT)
4-HO-MET 5-HT2ACalcium Flux~1-10[4]~90-100[4]
Psilocin 5-HT2ACalcium Flux~1-10[4]~90-100[4]
DOI 5-HT2AIP1 Accumulation~40[12]Full Agonist[12]
Buspirone 5-HT1AcAMP Inhibition15 - 186[7]Partial Agonist[6][7]

Note: Functional assay types and cell systems can vary between studies, potentially influencing the absolute values. The data presented here is for comparative purposes.

In Vivo Pharmacological Profile: The Head-Twitch Response (HTR)

To translate in vitro findings to a whole-organism context, in vivo behavioral models are indispensable. The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is a hallmark of many psychedelic compounds.[13] This rapid, side-to-side head movement is quantifiable and provides a robust in vivo measure of 5-HT2A agonist activity.

A comparative study of various tryptamines, including 4-HO-MET and psilocin, in the mouse HTR model revealed the following potencies:

CompoundHTR Potency (ED50, µmol/kg)
4-HO-MET 0.65[14]
Psilocin 0.81[14]

These data suggest that 4-HO-MET is slightly more potent than its close structural analog, psilocin, in eliciting this 5-HT2A-mediated behavior in vivo.

Discussion and In-Depth Analysis

The collected data provides a multifaceted view of 4-HO-MET's pharmacological profile in comparison to established 5-HT agonists.

Receptor Binding Profile: 4-HO-MET exhibits a moderate affinity for 5-HT2A, 5-HT2C, and 5-HT1A receptors, with a notable preference for the 5-HT2A subtype.[9] Its affinity for the 5-HT2A receptor is within the same order of magnitude as psilocin, though direct comparative studies with standardized methodologies would be beneficial for a more precise assessment.[10] In contrast, DOI displays significantly higher affinity for the 5-HT2A and 5-HT2C receptors, highlighting its potent interaction with this receptor subfamily.[4][5] Buspirone, as expected, shows the highest affinity for the 5-HT1A receptor.[1]

Functional Activity: In functional assays, 4-HO-MET behaves as a highly efficacious agonist at the 5-HT2A receptor, comparable to psilocin.[4] This is a crucial finding, as it suggests that the ethyl substitution on the amine does not negatively impact its ability to activate this key receptor. The in vivo HTR data further supports this, with 4-HO-MET demonstrating slightly higher potency than psilocin.[14] This subtle increase in potency could be attributed to altered metabolic stability or blood-brain barrier penetration, warranting further investigation.

Structure-Activity Relationships (SAR): The comparison between 4-HO-MET and psilocin provides a valuable insight into the SAR of 4-hydroxy-tryptamines. The substitution of a methyl group with an ethyl group on the terminal amine appears to be well-tolerated, and may even slightly enhance in vivo potency at the 5-HT2A receptor. This aligns with broader SAR studies of tryptamines, which have shown that small alkyl substitutions on the amine are often permissible for maintaining or even enhancing activity at 5-HT receptors.[8]

Signaling Pathways: The activation of 5-HT receptors can trigger multiple intracellular signaling cascades. For instance, 5-HT2A receptors are primarily coupled to Gq/11, leading to the activation of phospholipase C and subsequent increases in inositol phosphates (IP) and intracellular calcium.[13] Conversely, 5-HT1A receptors are coupled to Gi/o, which inhibits adenylyl cyclase and reduces cAMP levels.[15] The distinct downstream effects of these pathways underscore the importance of understanding a compound's full functional profile across various receptor subtypes.

G_protein_signaling cluster_5HT2A 5-HT2A Receptor Signaling cluster_5HT1A 5-HT1A Receptor Signaling agonist_2A 4-HO-MET / Psilocin / DOI receptor_2A 5-HT2A Receptor agonist_2A->receptor_2A gq Gq/11 receptor_2A->gq activates plc Phospholipase C (PLC) gq->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 pkc PKC Activation dag->pkc agonist_1A 4-HO-MET / Buspirone receptor_1A 5-HT1A Receptor agonist_1A->receptor_1A gi Gi/o receptor_1A->gi activates ac Adenylyl Cyclase gi->ac inhibits atp ATP ac->atp converts camp cAMP ac->camp X atp->camp

Figure 1: Simplified signaling pathways for 5-HT2A and 5-HT1A receptors.

Experimental Protocols

To ensure scientific integrity and reproducibility, we provide detailed methodologies for the key experiments discussed in this guide.

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound at a specific 5-HT receptor subtype.

Radioligand_Binding_Workflow start Start: Prepare Reagents prepare_membranes Prepare cell membranes expressing the target 5-HT receptor start->prepare_membranes prepare_radioligand Prepare radioligand solution (e.g., [3H]-ketanserin for 5-HT2A) start->prepare_radioligand prepare_competitor Prepare serial dilutions of test compound (e.g., 4-HO-MET) and a known competitor (for non-specific binding) start->prepare_competitor assay_setup Incubate membranes, radioligand, and test compound/competitor prepare_membranes->assay_setup prepare_radioligand->assay_setup prepare_competitor->assay_setup filtration Separate bound from free radioligand via rapid filtration assay_setup->filtration scintillation_counting Quantify bound radioactivity using a scintillation counter filtration->scintillation_counting data_analysis Calculate IC50 and Ki values scintillation_counting->data_analysis end End: Determine Binding Affinity data_analysis->end

Figure 2: Workflow for a radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Utilize cell lines stably expressing the human 5-HT receptor of interest (e.g., HEK293 cells). Homogenize cells in an appropriate buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For determination of non-specific binding, a high concentration of a known, non-radiolabeled competitor is used in place of the test compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement for Gi-Coupled Receptors (e.g., 5-HT1A)

This protocol describes a method to assess the functional activity of agonists at Gi-coupled receptors by measuring the inhibition of forskolin-stimulated cAMP production.

Step-by-Step Methodology:

  • Cell Culture: Plate cells stably expressing the target Gi-coupled receptor (e.g., CHO-K1 cells expressing human 5-HT1A) in a suitable multi-well plate and grow to confluence.

  • Pre-incubation: Aspirate the culture medium and pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) in assay buffer to prevent cAMP degradation.

  • Agonist Stimulation: Add varying concentrations of the test compound (e.g., 4-HO-MET, buspirone) to the wells, followed by the addition of forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • Cell Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Plot the measured cAMP levels against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

In Vivo Assay: Head-Twitch Response (HTR) in Mice

This protocol details the procedure for quantifying the HTR in mice as a measure of in vivo 5-HT2A receptor activation.

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate male C57BL/6J mice to the testing room and individual observation chambers for at least 30 minutes prior to drug administration.

  • Drug Administration: Administer the test compound (e.g., 4-HO-MET hydrochloride, psilocin) or vehicle via a suitable route (e.g., intraperitoneal or subcutaneous injection).

  • Observation Period: Immediately after injection, place the mice back into their observation chambers and record their behavior for a defined period (e.g., 30-60 minutes).

  • HTR Scoring: A trained observer, blind to the experimental conditions, should manually count the number of head twitches for each mouse. Alternatively, automated video analysis software can be used for more objective and high-throughput scoring.[13]

  • Data Analysis: Plot the mean number of head twitches against the dose of the test compound. Determine the ED50 value, the dose that produces 50% of the maximal response, from the dose-response curve.

Conclusion

This comparative guide provides a detailed pharmacological benchmark of 3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride (4-HO-MET) against psilocin, DOI, and buspirone. The presented data indicates that 4-HO-MET is a potent 5-HT2A receptor agonist with a pharmacological profile similar to its close structural analog, psilocin. Its high efficacy at the 5-HT2A receptor, coupled with its in vivo activity in the head-twitch response model, solidifies its classification as a classic serotonergic psychedelic.

The subtle but notable increase in in vivo potency compared to psilocin suggests that the N-ethyl substitution may influence its pharmacokinetic properties. Further research is warranted to fully elucidate the complete receptor binding and functional profile of 4-HO-MET across all 5-HT receptor subtypes, as well as to investigate its metabolic fate and potential for off-target effects. The experimental protocols provided herein offer a robust framework for such future investigations. This guide serves as a foundational resource for the scientific community, enabling a more informed and data-driven approach to the study of novel serotonergic compounds.

References

  • Mechanisms and molecular targets surrounding the potential therapeutic effects of psychedelics. PMC. [Link]

  • Chemistry and Structure-Activity Relationships of Psychedelics. PubMed. [Link]

  • 4-HO-MET. PsychonautWiki. [Link]

  • 4-HO-MET. Wikipedia. [Link]

  • Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. Psilosybiini.info. [Link]

  • Neuronal Serotonin Receptor and Transporter Pharmacology. AZoNetwork. [Link]

  • Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. PubMed. [Link]

  • The Effects of Tryptamine Psychedelics in the Brain: A meta-Analysis of Functional and Review of Molecular Imaging Studies. Frontiers. [Link]

  • Functional assay (EC 50 ) in nM of psilocybin and analogs. ResearchGate. [Link]

  • A review of central 5-HT receptors and their function. PubMed. [Link]

  • Pharmacology and Therapeutic Potential of the 5-HT 7 Receptor. ACS Publications. [Link]

  • Biomedical Significance of Tryptamine: A Review. Walsh Medical Media. [Link]

  • Review: 5-HT1, 5-HT2, 5-HT3 and 5-HT7 Receptors and their Role in the Modulation of Pain Response in the Central Nervous System. PMC. [Link]

  • Investigation of the Structure–Activity Relationships of Psilocybin Analogues. PMC. [Link]

  • Head-twitch response. Wikipedia. [Link]

  • Automated Computer Software Assessment of 5-Hydroxytryptamine 2A Receptor-Mediated Head Twitch Responses from Video Recordings of Mice. PMC. [Link]

  • Increased 5-HT2A receptor signalling efficacy differentiates serotonergic psychedelics from non-psychedelics. bioRxiv. [Link]

  • 8FYX: Buspirone-bound serotonin 1A (5-HT1A) receptor-Gi1 protein complex. RCSB PDB. [Link]

  • Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Publications. [Link]

  • Active Metabolite of Aeruginascin (4-Hydroxy-N,N,N-trimethyltryptamine): Synthesis, Structure, and Serotonergic Binding Affinity. ACS Omega. [Link]

  • Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. ResearchGate. [Link]

  • Pharmacological characterization of novel lead 5-HT2A receptor agonists with non-hallucinogenic potential and translational antidepressant-like. Atai Life Sciences. [Link]

  • Study of the in vitro and in vivo metabolism of 4-HO-MET. PubMed. [Link]

  • Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus. PMC. [Link]

  • 6-Hydroxybuspirone is a major active metabolite of buspirone: assessment of pharmacokinetics and 5-hydroxytryptamine1A receptor occupancy in rats. PubMed. [Link]

  • Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. PMC. [Link]

  • Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. PMC. [Link]

  • Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers. [Link]

  • Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy- Phenethylamines (Mescaline Derivatives) and Related. Frontiers. [Link]

  • Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. PMC. [Link]

  • Discovery of a functionally selective serotonin receptor (5-HT1AR) agonist for the treatment of pain. PMC. [Link]

  • Presence of 4-hydroxy-N-methyl-N-ethyltryptamine in Commercially Available Products. ChemRxiv. [Link]

  • Presence of 4-Hydroxy-N-methyl-N-ethyltryptamine in Commercially Available Products. ACS Omega. [Link]

  • 4-HO-MET. The Center for Forensic Science Research & Education. [Link]

  • Partial agonist efficacy of EMD386088, a 5-HT6 receptor ligand, in functional in vitro assays. Institute of Pharmacology Polish Academy of Sciences. [Link]

  • 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. DiscoverX. [Link]

Sources

Safety Operating Guide

3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Regulatory Disposal Guide: 3-[2-(methylamino)ethyl]-1H-indol-4-ol Hydrochloride

Operational Context and Chemical Identity

The compound 3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride , commonly known as norpsilocin hydrochloride (the N-desmethyl analog of psilocin), is a highly potent psychoactive tryptamine. In neuropharmacological research, norpsilocin and its analogs are studied for their psychedelic-like activity and high binding affinity to central nervous system targets, particularly the 5-HT2A serotonin receptors[1].

Due to its structural and pharmacological similarities to psilocin (a Schedule I controlled substance), norpsilocin hydrochloride must be handled with the highest level of regulatory scrutiny and laboratory safety. Proper disposal is not merely a matter of chemical waste management; it is a strict legal requirement governed by the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA) to prevent diversion and environmental contamination[2][3].

Hazard Profile and Quantitative Data

Before initiating any disposal or operational workflow, personnel must understand the physicochemical hazards associated with the compound. As a concentrated hydrochloride salt, it presents significant exposure risks.

Table 1: Hazard Summary and Required Controls

Hazard Category Description / GHS Statements Required Laboratory Controls
Acute Toxicity Harmful/Toxic if swallowed (H302/H301), inhaled (H332/H331), or in contact with skin (H312/H311)[4][5]. Handle exclusively inside a certified Class II Biological Safety Cabinet (BSC) or chemical fume hood[4].
Irritation Causes serious eye irritation (H319) and skin irritation (H315)[4]. EN 166 compliant safety goggles, double nitrile gloves, and closed-front lab coats[4].
Organ Toxicity May cause damage to organs (H370) and respiratory irritation (H335)[4][5]. NIOSH-approved N95 or P100 particulate respirator if engineering controls are compromised.

| Regulatory Status | Treated as a Schedule I analog (or highly regulated research chemical)[2][6]. | Storage in a locked, DEA-approved safe; access restricted to authorized personnel only[2]. |

Regulatory Disposal Framework

The DEA implements strict regulations for the disposal of controlled substances and their analogs. Previously accepted laboratory practices—such as flushing substances down a drain, mixing them with kitty litter, or performing improvised chemical degradation (e.g., benchtop oxidation)—are strictly prohibited [6].

The current legal standard requires that the substance be rendered "non-retrievable" [3][6]. The DEA does not mandate a specific chemical method for researchers to achieve this; rather, it requires that the disposal permanently and irreversibly alters the substance's physical or chemical state[6]. In professional laboratory settings, this standard is exclusively met by transferring the material to an authorized Reverse Distributor for high-temperature incineration[2][3].

G A Norpsilocin HCl Waste Generated B Segregation & Secure Storage (Locked Safe) A->B C Inventory Logging (DEA Form 41 / 222) B->C D Transfer to Licensed Reverse Distributor C->D E Incineration (Non-Retrievable Standard Met) D->E

Caption: Regulatory disposal workflow for controlled tryptamine analogs in a laboratory setting.

Step-by-Step Methodologies

Protocol A: Routine Disposal via Reverse Distribution

This protocol must be executed by the Principal Investigator (PI) or the DEA license holder[2].

  • Segregation: Collect all unused norpsilocin hydrochloride, contaminated packaging, and expired solutions. Do not mix this waste with general aqueous or halogenated organic waste[7].

  • Primary Containment: Place the material in a compatible, tightly sealed container (e.g., high-density polyethylene or amber glass). Ensure the container is clearly labeled with the chemical name, mass/volume, and the date[8].

  • Secure Storage: Immediately transfer the sealed waste container to the laboratory's DEA-approved locked safe or cabinet. The waste must remain under the same security protocols as the active inventory[2][9].

  • Documentation: Complete DEA Form 41 (Registrant Record of Controlled Substances Destroyed) or utilize a DEA Form 222 if transferring Schedule I/II materials to a reverse distributor[2][10].

  • Transfer: Contact an EPA- and DEA-authorized commercial reverse distributor. The distributor will take custody of the material, transport it securely, and perform the final non-retrievable destruction (typically via incineration)[2][3]. Maintain all transfer records for a minimum of two years[2].

Protocol B: Emergency Spill Clean-Up

In the event of a powder spill, immediate containment is required to prevent inhalation exposure[4].

  • Evacuation & PPE: Clear the immediate area. Don appropriate PPE, including a particulate respirator, double gloves, and safety goggles[4][5].

  • Dry Spill Containment: If the spill is dry powder, do not sweep or use compressed air , as this generates hazardous dust. Use a HEPA-filtered vacuum dedicated to hazardous materials, or carefully cover the powder with damp, absorbent laboratory wipes[4].

  • Wet Spill Containment: If the spill involves a solution, absorb the liquid using inert absorbent pads or vermiculite[4].

  • Decontamination: Wash the affected surface thoroughly with copious amounts of water and a suitable laboratory detergent. Prevent any runoff from entering standard floor drains or waterways[4].

  • Waste Collection: Place all contaminated wipes, PPE, and absorbent materials into a sealed, labeled plastic bag. Treat this bag as controlled hazardous waste and process it through the reverse distribution workflow (Protocol A)[4].

References

  • 3-(2-(methylamino)ethyl)-1H-indol-4-ol Safety Data Sheet, CymitQuimica,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGEi8wT1XIAtuEW2F3vT58mo0hqRSu8tmDky6EL_RvvI432Ypg6D6-684PUC1fxMcRPcZFQjln-VCSXiQcDTrqdd7Ud0Jo_3T2scAz5YqG7L7K47vrTMyMzqgc_ksYM_wMsiRUrYgQcLNn6wpHo5AjKJVmNy69Lx7i2g==]
  • Baeocystin (CRM) Safety Data Sheet, Cayman Chemical Co.,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKofc9ig12HiXx1jfSBO4GgC9A8iZlRqn_e7q_lwu5wOnNN6DjlqupeFRqnOygaP2TuvpN9CQuOCY54VZZP0XVX7JNZT4vKKMc4Pe9YTxUTIaP0RDAPNO_ImJlXxViYSDbyX3HkU-UI9E=]
  • FAQ - Managing Controlled Substances in Research, UNT Health Science Center,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6hbQ3I8i-sPZXD5bSOKoee57pkjciH2gsEtscPzJBiI04GhwpOgY5r_h-w4q7xNLj7mroXRXZ_Kizii7hjqucG0Ns7c00pb9jhLLU1Pb_c2bdXyppp9n9rWNc57frXL_C4uPFPm3RHbArzIjBu74j6bdvl_24Gl2vGU0kGiePxR-uHehxOkeGWRGntdk=]
  • DEA Substances - Environment, Health & Safety, University of Wisconsin–Madison,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKCb1ln8GYIrTQY24cf8uFh5a9nkxd1RTlVX3zlAQKkRD3fJ5AH9lC0ivHs2K8MueFudtTOuZvJv9I5PeY2cRAQ_Bkxwxz8G2PyFWovwiOYd5XDtIem_sNuZOiz2wVGWYkeJNe9OTHlrtH9yypGo9xQct0ylL6iPyF3U-Q75zynoEuirjDwcTbwfYL5vAGCzKiAwM=]
  • Disposal of Controlled Substances - Federal Register, US Government,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyjHe663xhRSNbI4ZWuDDbex90_cP2-v2ouY3Ul1rzAGc-BSYzIPnVpHOBIzezTOQ16o0s6pM52NbDYSVrwiMpSogMPRycmZwRRojMPpYyVziQxe2-_pKMkLDUg7fgBK83d_31UfEVJWb0Cekm14e1c04AqR8lUn3zjYWcNJyK0eWLmwrBlqxk8mY2PIP8Dm2OcGHWDmg-vTAc0qc=]
  • Psychedelic-like Activity of Norpsilocin Analogues, ACS Chemical Neuroscience,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFg2tiuKasueYKMpF72xhabC_A4zvWQSRx7AnOx6w6LiGF103_RyBUtqDUazQxdaRy-d0QNvzjMLhIFzE1YF-Zi_mS_xKD-heUKSIWsk_fUEi0te0GRWSut3R--QbMWzZQO5-8pwNT7kfIJB8BZ6WRY]
  • Schedule I Controlled Substances Research Information, DEA Diversion Control Division,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFf46Mn6TVvWViAWqNBN0VdNehzEZP--fK7KOlJqNudXXRxIASYH5y-iN3936NnDWljlnwCMZ2Ij8M73oYG8Qm1jLAOUbGBcuRYiAz1_ecWYbyBsk0Ts4-V-PNoYGkHrzdbYemQ9MJ_WBAUyZ4hgo9yA==]
  • Chemical Waste Disposal Guidelines, Emory University / HKUST,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEOjVYyn9tGBQQdhlC0uqYZZpPVDd2QznR4dQ-ZY8jJD0teDNh081aIQVS0pg9hzb7m_GmjcNaxUe535jAhfPqn3w17MCdKRgaLidgR1ERfqoey7qBTFcGhhxc7pWsgH9jDFGwWQHzZ1uobYz-IH1VzMlv]
  • Laboratory Hazardous Waste Disposal Guideline, UNSW,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHF1HrvYQQHwEU8Ys3ry5vSn0qGnB5lGDHQSww1qujH8cxbDtpF7wHZbfowipmRIgZ4ff3A9nCDUX0ITTx9ejYIuUHAT7CMg_PxgyBJtJG2vnYnC1vh5i8KxSOhyeh0bXiCe4JKtpyTqJeHZLJWH4QuafnevYVOVp-MsvA4C9kfs5xh4J9rbLBxVqg_FeZ_jRjJpvMLpLbwDjDLKy6iSIAoZ-MZFlJeq1siws_jzaofLX6yCbyMc1FHOGPYsgAG8tkMigzwlu3hDRkLXAWvcnartyziwbJApTA4c1p4rw==]
  • Division 333 PSILOCYBIN, Oregon Secretary of State Administrative Rules,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFPa4ZDE2b1pZzaWJ6lV3y8LMapz3MigKG6vZJiWGuhyOcM5j15njdBc7Kt6ol-cYHpElqAoGVbG94nv9MSoxoMIoX4KOisYDB01hI-CrCqQIIUZZGzdL7RMJT8Mhzhs7uepu0gjdXZViCsg8wl6qzIo0WwcsOvZkimqwJsm7yrqWp]

Sources

Personal protective equipment for handling 3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: PPE and Handling Protocols for 3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride

Introduction

Welcome to the definitive laboratory handling guide for 3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride, an analytical reference standard commonly known as1[1]. As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of potent serotonergic tryptamines. Norpsilocin, a naturally occurring derivative and potential active metabolite of baeocystin[1], presents unique physicochemical hazards in its hydrochloride salt form.

This guide provides the causality behind our strict personal protective equipment (PPE) requirements and outlines a self-validating operational and disposal protocol to ensure absolute laboratory safety.

Physicochemical Risk Assessment & PPE Rationale

Before selecting PPE, we must understand the molecule. The hydrochloride salt of Norpsilocin (Formula: C11H14N2O · HCl) is a highly crystalline, water-soluble solid[1].

Causality of Risk:

  • Aerosolization: HCl salts of tryptamines often form fine, electrostatic powders. Opening a vial in ambient air currents can cause microscopic aerosolization.

  • Bioavailability: Because it is highly water-soluble, aerosolized particles that land on mucous membranes (eyes, nasal passages) or sweaty skin are rapidly absorbed, potentially causing unintended psychoactive effects.

  • Solvent Permeation: In drug discovery, this compound is frequently dissolved in solvents like DMSO, DMF, or ethanol[1]. These solvents act as penetration enhancers, carrying the dissolved active pharmaceutical ingredient (API) directly through compromised or inadequate glove barriers.

Table 1: Physicochemical Hazards and Required PPE

Hazard ProfileCausality / MechanismMandatory PPE Intervention
Electrostatic Dust HCl salts repel each other, creating airborne particulates during weighing.N95/P100 Respirator; Class II Biological Safety Cabinet (BSC).
Mucosal Absorption High aqueous solubility allows rapid transport across the conjunctiva.Unvented or indirectly vented safety goggles (no standard glasses).
Solvent Breakthrough DMSO/DMF rapidly degrades standard latex/thin nitrile, carrying API into skin.Double-gloving (Heavy-duty Nitrile, >5 mil).

The "Armor": Core PPE Requirements

Do not treat this as a standard benchtop chemical. The following PPE matrix is mandatory:

  • Respiratory Protection: An N95 or P100 particulate respirator is the minimum requirement to prevent inhalation of electrostatic dust. For handling quantities exceeding standard analytical amounts, a Powered Air-Purifying Respirator (PAPR) or working strictly within a2 or equivalent containment system is required[2].

  • Dermal Protection: Double-gloving with heavy-duty nitrile gloves. Why double? If solubilizing in organic solvents, the outer glove acts as a sacrificial layer against solvent breakthrough. Wear a fully buttoned, fluid-resistant lab coat with snug knit cuffs.

  • Ocular Protection: Snug-fitting safety goggles. Standard safety glasses leave the eyes exposed to airborne particulates.

Step-by-Step Operational Protocol: Weighing & Solubilization

This protocol is designed as a self-validating system; you cannot proceed to the next step without confirming the safety of the current one.

Step 1: Environmental Preparation

  • Action: Ensure the BSC or powder hood is certified and actively maintaining negative pressure[2].

  • Validation: Check the magnehelic gauge or digital airflow monitor before opening the sash. Line the working surface with a disposable, absorbent, plastic-backed bench pad.

Step 2: Anti-Static Weighing

  • Action: Use an anti-static gun (e.g., Zerostat) on the closed Norpsilocin HCl vial and the disposable weigh boat to neutralize static charges.

  • Causality: This prevents the fine powder from "jumping" out of the boat due to electrostatic repulsion. Tare the balance, carefully transfer the required mass using a micro-spatula, and immediately cap the source vial.

Step 3: In-Hood Solubilization

  • Action: Do not transport the dry powder across the lab. Add your primary solvent (e.g., DMSO, DMF, or Ethanol) directly to the weigh boat or transfer tube inside the hood[1].

  • Validation: Seal the solubilized vial before removing it from the hood. Once in solution and sealed, the aerosolization risk is neutralized.

Spill & Disposal Plan: Chemical Deactivation

Tryptamines are highly susceptible to oxidative degradation. We exploit this chemical vulnerability for our disposal and spill protocol.

Spill Response:

  • Isolate: If a powder spill occurs outside the hood, evacuate the immediate area to allow aerosols to settle.

  • Oxidize (Deactivate): Do not sweep dry powder. Gently cover the spill with absorbent paper towels. Carefully pour an 3 over the towels[3].

  • Causality: The hypochlorite ion acts as a strong oxidant, rapidly oxidizing the electron-rich indole ring of the tryptamine, cleaving it and destroying its pharmacological activity[3].

  • Wait & Wipe: Allow 15 minutes of contact time for complete chemical deactivation. Wipe up the slurry and place it in a hazardous waste container.

Routine Disposal:

  • Liquid waste containing Norpsilocin should be treated with bleach to a final concentration of 10% prior to disposal as hazardous aqueous waste[3].

  • Solid waste (gloves, weigh boats) must be bagged, sealed, and disposed of via a certified hazardous waste contractor[2].

Process Visualization

Workflow Start 1. Environmental Prep Verify BSC Negative Pressure Weighing 2. Powder Handling Anti-Static Tools & Double Gloves Start->Weighing Airflow Confirmed Solubilization 3. Solubilization Add DMSO/EtOH inside Hood Weighing->Solubilization Powder Transferred Decon 4. Decontamination 10% Bleach Oxidation of Indole Ring Solubilization->Decon Vial Sealed Waste 5. Disposal Seal as Hazardous Waste Decon->Waste API Deactivated

Operational workflow for the safe handling, solubilization, and disposal of Norpsilocin HCl.

References

  • Cayman Chemical. "Norpsilocin (CAS 28363-70-4) - Product Information & Safety Data." Cayman Chemical.
  • Novachem. "Psilocin Safety Data Sheet - Laboratory Handling of Toxic Substances." Novachem.
  • Medtox Diagnostics. "PROFILE®-IIA / VERDICT®-II - Oxidants and Bleach Interactions." Medtox Diagnostics.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.